molecular formula C5H9ClN2O2 B1378191 (R)-3-Amino-piperidine-2,6-dione hydrochloride CAS No. 1801140-47-5

(R)-3-Amino-piperidine-2,6-dione hydrochloride

Cat. No.: B1378191
CAS No.: 1801140-47-5
M. Wt: 164.59 g/mol
InChI Key: YCPULGHBTPQLRH-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-2-Aminoglutarimide is a synthetic intermediate. It has been used in the synthesis of hydantoins with anti-angiogenic and cancer cell differentiation-inducing activities.>

Properties

IUPAC Name

(3R)-3-aminopiperidine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPULGHBTPQLRH-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801140-47-5
Record name (3R)-3-aminopiperidine-2,6-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Guide to the Crystallographic Analysis of (R)-3-amino-2,6-piperidinedione HCl: From Synthesis to Structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the methodologies and considerations for determining the single-crystal X-ray structure of (R)-3-amino-2,6-piperidinedione hydrochloride. As a crucial chiral intermediate in the synthesis of immunomodulatory drugs such as lenalidomide and pomalidomide, a detailed understanding of its three-dimensional structure is paramount for solid-state characterization, polymorph screening, and process development in the pharmaceutical industry.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the entire workflow, from material synthesis to the final refined crystal structure.

Introduction: The Significance of a Chiral Building Block

(R)-3-amino-2,6-piperidinedione hydrochloride is a chiral molecule of significant interest in medicinal chemistry. Its stereochemistry plays a critical role in the biological activity of the final active pharmaceutical ingredients (APIs) it is used to synthesize. The thalidomide analogs, lenalidomide and pomalidomide, have demonstrated remarkable therapeutic effects in treating various cancers, including multiple myeloma.[2][3] The precise spatial arrangement of atoms within the (R)-3-amino-2,6-piperidinedione HCl crystal lattice dictates its physicochemical properties, such as solubility, stability, and hygroscopicity, which are critical quality attributes for any pharmaceutical intermediate.

Therefore, obtaining a high-resolution single-crystal X-ray structure is not merely an academic exercise but a foundational step in ensuring the quality and consistency of the final drug product. This guide will walk through the necessary steps to achieve this, framed as a practical workflow.

Synthesis and Purification of (R)-3-amino-2,6-piperidinedione HCl

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities, including the (S)-enantiomer, can significantly hinder crystallization.

Synthetic Pathway

A common and effective method for the synthesis of the racemic 3-amino-2,6-piperidinedione hydrochloride starts from L-glutamine.[1] The process typically involves:

  • Protection of the amino group: The amino group of L-glutamine is protected, for example, with a tert-butyloxycarbonyl (Boc) group.

  • Cyclization: The protected glutamine is then cyclized to form the piperidinedione ring.

  • Deprotection and Salt Formation: The protecting group is removed under acidic conditions, and the hydrochloride salt is formed.[1]

To obtain the desired (R)-enantiomer, a chiral resolution step is necessary if a racemic synthesis is performed. Alternatively, a stereospecific synthesis starting from D-glutamic acid can be employed to yield the (R)-enantiomer directly.[4]

Chiral Purity and Characterization

Ensuring the enantiomeric purity of the final compound is critical. High-performance liquid chromatography (HPLC) on a chiral stationary phase is a standard method for resolving and quantifying the enantiomers of piperidine-2,6-dione derivatives.[5] Before proceeding to crystallization, the enantiomeric excess should be >99%.

The identity and purity of the synthesized (R)-3-amino-2,6-piperidinedione HCl should be confirmed using a suite of analytical techniques:

Technique Expected Results
¹H NMR Characteristic peaks corresponding to the protons on the piperidine ring and the amino group.
¹³C NMR Resonances for the carbonyl carbons and the carbons of the piperidine ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the free base or the protonated molecule.
FTIR Spectroscopy Vibrational bands for the N-H, C=O, and C-N bonds.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in structure determination.[6] For a hydrochloride salt like (R)-3-amino-2,6-piperidinedione HCl, which is likely to be a white to off-white crystalline solid soluble in water, several crystallization techniques can be explored.[7]

Solvent Selection and Solubility Studies

A preliminary solubility screening is essential. The ideal solvent system is one in which the compound has moderate solubility, and where solubility is sensitive to changes in temperature or solvent composition. A range of solvents with varying polarities should be tested.

Common Crystallization Techniques

Several classical and modern methods can be employed for the crystallization of small organic molecules:[6][8]

  • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth. This method is straightforward and often effective for hydrochloride salts.[9][10]

  • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization. The cooling rate is a critical parameter to control crystal quality.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container inside a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.

For hydrochloride salts, co-crystallization with a suitable co-former can also be a strategy to obtain well-ordered crystals.[9][10]

Crystallization_Workflow cluster_prep Material Preparation cluster_cryst Crystallization cluster_eval Crystal Evaluation Synthesis Synthesis of (R)-enantiomer Purification Purification & Characterization Synthesis->Purification Solubility Solubility Screening Purification->Solubility Techniques Crystallization Techniques (Slow Evaporation, Cooling, etc.) Solubility->Techniques Optimization Optimization of Conditions (Solvent, Temperature, Concentration) Techniques->Optimization Harvesting Crystal Harvesting Optimization->Harvesting Microscopy Microscopic Examination Harvesting->Microscopy SCXRD SCXRD Microscopy->SCXRD

Figure 1: A generalized workflow for the crystallization of a small organic molecule.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using SCXRD.[11][12] This technique provides precise information about bond lengths, bond angles, and the overall molecular geometry.[12]

Experimental Protocol: Data Collection
  • Crystal Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[12]

Data Processing

The raw diffraction images are processed to:

  • Index the diffraction spots: This determines the unit cell parameters and the Bravais lattice.

  • Integrate the intensities: The intensity of each diffraction spot is measured.

  • Scale and merge the data: The intensities from all the images are scaled and merged to create a unique set of reflections.

Structure Solution and Refinement

Structure Solution

The "phase problem" is a central challenge in crystallography. For small molecules like (R)-3-amino-2,6-piperidinedione HCl, direct methods are typically successful in determining the initial phases and generating an initial electron density map. This map allows for the placement of the atoms in the unit cell, providing a preliminary structural model.

Structure Refinement

The initial atomic model is then refined to achieve the best possible fit with the experimental diffraction data.[13][14][15][16] This is an iterative process that involves:

  • Least-squares minimization: The atomic coordinates and displacement parameters (which model thermal motion) are adjusted to minimize the difference between the observed and calculated structure factors.[16]

  • Difference Fourier maps: These maps reveal the locations of missing atoms (like hydrogens) and highlight discrepancies in the current model. Hydrogen atoms are often placed at calculated positions.[13]

  • Validation: The quality of the final refined structure is assessed using various metrics, including R-factors (R1 and wR2), goodness-of-fit (GooF), and analysis of the residual electron density.

SCXRD_Workflow cluster_scxrd SCXRD Analysis Data_Collection Data Collection Data_Processing Data Processing (Indexing, Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares Minimization) Structure_Solution->Structure_Refinement Validation Structure Validation (R-factors, GooF) Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Figure 2: The workflow for single-crystal X-ray diffraction analysis.

Hypothetical Structural Analysis of (R)-3-amino-2,6-piperidinedione HCl

While a specific crystal structure is not publicly available at the time of writing, we can hypothesize on its likely features based on the molecular structure and the principles of crystal engineering.

  • Molecular Conformation: The piperidinedione ring would likely adopt a conformation that minimizes steric strain, such as a chair or a twisted-boat conformation. The amino group at the chiral center will have a defined stereochemistry.

  • Hydrogen Bonding: The molecule has several hydrogen bond donors (the amino group and the imide N-H) and acceptors (the carbonyl oxygens). These groups, along with the chloride anion, are expected to form an extensive network of hydrogen bonds, which will be the primary determinant of the crystal packing.

  • Crystal Packing: The hydrogen bonding network would likely lead to the formation of supramolecular synthons, such as chains or sheets of molecules. The overall packing will be influenced by the need to accommodate the chloride counter-ion and to satisfy the hydrogen bonding potential of all functional groups.

Molecular_Structure mol caption 2D structure of 3-amino-2,6-piperidinedione hydrochloride.

Figure 3: 2D structure of 3-amino-2,6-piperidinedione hydrochloride.

Conclusion

The determination of the single-crystal X-ray structure of (R)-3-amino-2,6-piperidinedione hydrochloride is a critical step in the development of important immunomodulatory drugs. A successful outcome relies on a systematic and well-executed workflow, beginning with the synthesis of high-purity chiral material, followed by meticulous crystallization experiments, and culminating in high-quality diffraction data collection and structure refinement. The resulting three-dimensional structure provides invaluable insights into the solid-state properties of this key pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

References

  • A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. CN109305935A.
  • 3-Aminopiperidine-2,6-dione hydrochloride. PubChem. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1638-1665. [Link]

  • Structure refinement. MIT OpenCourseWare. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2002). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Il Farmaco, 57(6), 513-517. [Link]

  • Brunger, A. T. (2007). Version 1.2 of the Crystallography and NMR system. Nature Protocols, 2(11), 2728-2733. [Link]

  • Havas, F., et al. (2013). Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity. Bioorganic & Medicinal Chemistry Letters, 23(16), 4569-4573. [Link]

  • Method for preparing (R)-3-amino piperidine hydrochloride. CN103864674A.
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(3), 645-653. [Link]

  • Wlodawer, A., et al. (2008). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 275(1), 1-21. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(3), 645-653. [Link]

  • Havas, F., et al. (2013). Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity. ResearchGate. [Link]

  • From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(1), 1-13. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein–Barr Virus Lytic Cycle through Phosphoinositide 3-Kinase Signaling and Ikaros Expression. Molecular Cancer Therapeutics, 17(8), 1765-1776. [Link]

  • In Situ Single-crystal X-ray Diffraction Studies of Physisorption and Chemisorption of SO2 within a Metal–Organic Framework and Its Competitive Adsorption with Water. Journal of the American Chemical Society, 141(32), 12625-12632. [Link]

  • Clegg, W., & Teat, S. J. (2019). Refining X-ray Crystal Structures. Royal Society of Chemistry. [Link]

  • Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding. Chemical Communications, 59(83), 12435-12438. [Link]

  • Novel cocrystallization of hydrochloric acid salt of an active agent. CA2514092C.
  • Thalidomide. Wikipedia. [Link]

  • Structure Refinement. Phenix. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM. [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Molecules, 25(20), 4720. [Link]

Sources

An In-depth Technical Guide to the Solubility of (R)-3-amino-piperidine-2,6-dione hydrochloride in DMSO for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-3-amino-piperidine-2,6-dione hydrochloride, a chiral synthetic building block, is a molecule of significant interest in medicinal chemistry and drug development. Its structural motif is found in a number of biologically active compounds. For researchers working with this compound, understanding its solubility in various solvents is a critical first step in designing experiments, formulating stock solutions, and developing downstream applications. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in pharmaceutical sciences for its ability to dissolve a broad range of compounds.[1] This guide provides a comprehensive technical overview of the solubility of this compound in DMSO, including its physicochemical properties, theoretical considerations for solubility, and a detailed protocol for its experimental determination.

Physicochemical Profile of this compound and DMSO

A thorough understanding of the solute and solvent is fundamental to predicting and explaining solubility.

This compound is the hydrochloride salt of a cyclic imide. The presence of the amino group, the amide functionalities within the piperidine-2,6-dione ring, and its salt form contribute to its polar nature.

Dimethyl sulfoxide (DMSO) is a highly polar, hygroscopic, and water-miscible organic liquid.[1] Its molecular structure features a sulfoxide group with a significant dipole moment, making it an excellent solvent for polar and ionic compounds.

PropertyThis compoundDimethyl Sulfoxide (DMSO)
Molecular Formula C₅H₉ClN₂O₂[2](CH₃)₂SO[1]
Molecular Weight 164.59 g/mol [2]78.13 g/mol [1]
Appearance White to off-white solidColorless liquid[1]
Key Functional Groups Amine (as hydrochloride), Amides (in a cyclic imide structure)Sulfoxide
Polarity HighHigh (Polar Aprotic)

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility. The high polarity of both this compound and DMSO suggests a favorable interaction. The dissolution process involves the disruption of the crystal lattice of the solute and the intermolecular forces of the solvent, followed by the formation of new solute-solvent interactions.

For this compound in DMSO, the primary interactions driving solubility are expected to be:

  • Ion-Dipole Interactions: The positively charged ammonium group and the chloride anion of the solute will interact strongly with the negative and positive ends of the DMSO dipole, respectively.

  • Hydrogen Bonding: The amine and amide protons of the solute can form hydrogen bonds with the oxygen atom of the DMSO molecule.

It is important to note that while DMSO is an excellent solvent for many salts, its ability to solvate anions is less effective than protic solvents like water or methanol, which can donate hydrogen bonds.[3] This can sometimes limit the solubility of certain salts in DMSO compared to protic solvents.

Estimated Solubility Based on Structural Analogues

Direct, publicly available quantitative solubility data for this compound in DMSO is scarce. However, data from structurally related compounds can provide a valuable starting point for experimental design. Lenalidomide, a well-known derivative of thalidomide that contains the 3-aminopiperidine-2,6-dione core structure, exhibits significant solubility in DMSO.

CompoundMolecular Weight ( g/mol )Reported Solubility in DMSO
Lenalidomide259.3Approx. 16 mg/mL[4], 20 mg/mL[5], up to 30 mg/mL[6][7]

Given the structural similarity and the lower molecular weight of this compound, it is reasonable to hypothesize that its solubility in DMSO would be in a comparable range, potentially even higher due to its less complex structure. However, qualitative data suggests that the solubility of the racemic mixture in DMSO is slight and may require heating. This underscores the necessity of experimental verification.

Comprehensive Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the equilibrium solubility of this compound in DMSO using the shake-flask method, which is considered a gold standard for equilibrium solubility measurements.

Materials and Reagents
  • This compound (of known purity)

  • Anhydrous DMSO (ACS grade or higher)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge capable of handling the chosen vials/tubes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Glass vials or tubes with screw caps

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_stock Prepare Stock Solution (for calibration curve) hplc Analyze by HPLC prep_stock->hplc Generate Calibration Curve prep_samples Prepare Slurry Samples (excess solid in DMSO) shake Shake at Controlled Temperature (e.g., 24-48 hours) prep_samples->shake centrifuge Centrifuge Samples shake->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Saturated Solution filter->dilute dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Experimental workflow for determining the equilibrium solubility.

Step-by-Step Methodology

Part 1: Preparation of Calibration Curve

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of DMSO to create a stock solution of a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.

  • Create Calibration Standards: Perform serial dilutions of the stock solution with DMSO to prepare a series of at least five calibration standards of known concentrations.

  • Analyze Standards: Inject the calibration standards into the HPLC system and record the peak areas.

  • Generate Calibration Curve: Plot the peak area versus the concentration of the standards and perform a linear regression to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is desirable.

Part 2: Equilibrium Solubility Determination

  • Sample Preparation: To several vials, add an excess amount of this compound (enough to ensure that undissolved solid remains at equilibrium).

  • Solvent Addition: Add a precise volume of DMSO to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker at a constant temperature (e.g., 25 °C). Shake the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, it is highly recommended to filter the supernatant through a 0.22 µm syringe filter.

  • Dilution: Accurately dilute the saturated solution with DMSO to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

Part 3: Calculation

  • Determine Concentration: Using the equation from the calibration curve, calculate the concentration of the diluted sample.

  • Calculate Solubility: Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the equilibrium solubility of this compound in DMSO at the specified temperature.

Self-Validating System and Trustworthiness
  • Multiple Replicates: The experiment should be performed in at least triplicate to ensure the reproducibility of the results.

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

  • Purity of Compound: The purity of the this compound should be known and factored into the calculations if it is less than 99%.

Conclusion

References

  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. (n.d.). Google Patents.
  • 3-Aminopiperidine-2,6-dione hydrochloride. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • How can I dissolve Lenalidomide(Revlimid) in DMSO? (2019). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]

  • SUPPORTING INFORMATION. (n.d.). Retrieved January 26, 2026, from [Link]

  • Preparation of (r)-3-aminopiperidine dihydrochloride. (n.d.). Google Patents.
  • Solubility of compounds slightly soluble or insoluble in DMSO? (2016). ResearchGate. Retrieved January 26, 2026, from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2017). PMC. Retrieved January 26, 2026, from [Link]

  • Dimethyl Sulfoxide. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • (R)-3-Amino-piperidine-2,6-dione. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Why is dimethyl sulfoxide a very good solvent for polar and ionic materials? (2018). Quora. Retrieved January 26, 2026, from [Link]

Sources

A Comprehensive Spectroscopic and Analytical Guide to (R)-3-aminopiperidine-2,6-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of (R)-3-aminopiperidine-2,6-dione hydrochloride, a critical chiral intermediate in the synthesis of immunomodulatory drugs such as lenalidomide and pomalidomide.[1] A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure identity, purity, and quality control throughout the synthetic process. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the comprehensive characterization of this molecule.

Molecular Structure and Functional Group Analysis

(R)-3-aminopiperidine-2,6-dione hydrochloride possesses a distinct molecular architecture that dictates its spectroscopic behavior. The structure features a six-membered piperidine ring containing a cyclic imide (a dione), a primary amine at the chiral center on the third carbon, and is supplied as a hydrochloride salt. The molecular formula is C5H9ClN2O2 with a molecular weight of 164.59 g/mol .[2][3]

The key functional groups for spectroscopic analysis are:

  • Cyclic Imide: The two carbonyl (C=O) groups and the N-H bond within the ring.

  • Primary Amine (-NH2): Located at the chiral center (C3). As a hydrochloride salt, this group will be protonated as -NH3+.

  • Piperidine Ring: The aliphatic C-H bonds of the ring structure.

  • Chiral Center: The stereochemistry at the C3 position.

Caption: Structure of (R)-3-aminopiperidine-2,6-dione Hydrochloride with key atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For (R)-3-aminopiperidine-2,6-dione hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule.

Expected ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Imide N-H~8.0 - 9.0Broad singlet1HThe imide proton is deshielded by the adjacent carbonyl groups and exhibits exchange broadening.
Ammonium -NH3+~7.5 - 8.5Broad singlet3HProtons on the nitrogen are deshielded and often exchange with the solvent, leading to a broad signal.
C3-H~4.0 - 4.5Multiplet1HThis proton is deshielded by the adjacent amino and carbonyl groups.
C4-H2~2.0 - 2.8Multiplet2HThese diastereotopic protons are adjacent to the chiral center and a methylene group, leading to complex splitting.
C5-H2~1.8 - 2.4Multiplet2HMethylene protons on the piperidine ring.

Causality Behind Experimental Choices:

  • Solvent Selection: A polar, aprotic solvent like DMSO-d₆ is preferred to avoid exchange of the N-H and -NH3+ protons with deuterium, which would cause their signals to disappear.[4]

  • Referencing: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).[4]

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of (R)-3-aminopiperidine-2,6-dione hydrochloride in ~0.6 mL of DMSO-d₆.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. The number of scans will depend on the sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the signals and determine the chemical shifts relative to TMS.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment.

Expected ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2, C6 (C=O)~170 - 175Carbonyl carbons of the imide are highly deshielded. Two distinct signals may be observed due to the chiral center.
C3 (CH-NH3+)~50 - 55Carbon attached to the amino group.
C4 (CH2)~30 - 35Aliphatic methylene carbon.
C5 (CH2)~20 - 25Aliphatic methylene carbon.

Causality Behind Experimental Choices:

  • Proton Decoupling: A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

  • Solvent Choice: The choice of DMSO-d₆ allows for direct comparison with the ¹H NMR data. The solvent peak at ~39.5 ppm can be used as a secondary reference.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrumentation: A 75 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans is typically needed compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve sample in DMSO-d6 with TMS acq_H ¹H NMR Acquisition (e.g., 400 MHz) prep->acq_H acq_C ¹³C NMR Acquisition (e.g., 101 MHz) prep->acq_C proc Fourier Transform, Phasing, Baseline Correction acq_H->proc acq_C->proc analysis Chemical Shift, Integration, Multiplicity Analysis proc->analysis

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3400 - 3200Medium, broadN-H stretchImide N-H
~3200 - 2800Strong, broadN-H stretchAmmonium (-NH3+)
~3000 - 2850MediumC-H stretchAliphatic C-H
~1750 and ~1700Strong, sharpC=O stretch (asymmetric and symmetric)Cyclic Imide
~1650 - 1580MediumN-H bendPrimary amine
~1350 - 1250MediumC-N stretchC-N bonds

Causality Behind Experimental Choices:

  • Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples, requiring minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Interpretation: The presence of two distinct C=O stretching bands is characteristic of a cyclic imide.[5] The broad absorption in the high-frequency region is indicative of the N-H stretches from both the imide and the ammonium salt. The N-H stretching of a primary amine typically shows two bands (asymmetric and symmetric), but in the hydrochloride salt form, these are obscured by the broad ammonium stretch.[6]

Experimental Protocol for IR (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Lower the ATR press and apply pressure to ensure good contact between the sample and the crystal. Record the sample spectrum.

  • Data Analysis: The instrument software will automatically subtract the background spectrum. Identify and label the significant absorption peaks.

G cluster_method Method start Solid Sample atr Place on ATR Crystal start->atr kbr Prepare KBr Pellet start->kbr background Acquire Background Spectrum atr->background kbr->background acquire Acquire Sample Spectrum background->acquire analysis Identify Characteristic Absorption Bands acquire->analysis

Caption: Workflow for IR spectroscopy analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Tandem mass spectrometry (MS/MS) can be used to probe the structure by analyzing fragmentation patterns.

Expected Mass Spectrometry Data:

  • Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the expected molecular ion will be the protonated molecule [M+H]⁺, where M is the free base (C₅H₈N₂O₂). The HCl will dissociate in solution.

    • Calculated m/z for [C₅H₈N₂O₂ + H]⁺: 129.0664

  • Fragmentation: The fragmentation of piperidine derivatives is often initiated at the nitrogen atom.[7] Common fragmentation pathways include α-cleavage and ring fission.[7][8]

Potential Fragmentation Pathways:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossRationale
129.07112.06NH₃Loss of ammonia from the protonated amine.
129.0784.06HNCOLoss of isocyanic acid from the imide ring.
129.0770.06C₂H₃NOFragmentation of the piperidine ring.

Causality Behind Experimental Choices:

  • Ionization Method: ESI is preferred for polar molecules like this as it minimizes fragmentation during the ionization process, allowing for clear observation of the molecular ion.

  • Analysis Mode: High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the parent ion and its fragments, which provides a high degree of confidence in the identification.

Experimental Protocol for LC-MS:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Chromatography (Optional but Recommended): Use a liquid chromatography system to purify the sample before it enters the mass spectrometer. A reversed-phase C18 column is a common choice.

  • Mass Spectrometry:

    • Ionization: ESI in positive ion mode.

    • Full Scan MS: Acquire a full scan spectrum to identify the m/z of the molecular ion.

    • MS/MS: Select the [M+H]⁺ ion (m/z 129.07) for collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Analysis: Compare the accurate mass measurements with the theoretical values to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.

G cluster_ms_analysis MS Analysis sample Dilute Sample in Solution lc Liquid Chromatography (Optional) sample->lc ms ESI-MS (Positive Mode) lc->ms full_scan Full Scan (Identify [M+H]⁺) ms->full_scan msms MS/MS of [M+H]⁺ (Fragmentation Analysis) full_scan->msms analysis Data Interpretation: - Accurate Mass - Fragmentation Pattern msms->analysis

Caption: Workflow for LC-MS analysis.

Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable information, their combined application is essential for unambiguous structure elucidation.

  • MS confirms the molecular weight and elemental formula.

  • IR identifies the key functional groups (imide, amine).

  • NMR (¹H and ¹³C) elucidates the precise connectivity of the atoms in the carbon-hydrogen framework and confirms the presence and environment of all protons and carbons.

By integrating the data from these three techniques, a researcher can confidently confirm the identity and purity of (R)-3-aminopiperidine-2,6-dione hydrochloride, ensuring the quality of this vital pharmaceutical intermediate.

References

  • Google Patents. (n.d.). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • PubChem. (n.d.). 3-Aminopiperidine-2,6-dione hydrochloride. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

  • PubMed Central. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

Sources

Methodological & Application

Comprehensive Analytical Strategies for (R)-3-Amino-piperidine-2,6-dione Hydrochloride: Ensuring Chiral Purity and Quality

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-piperidine-2,6-dione hydrochloride is a pivotal chiral building block in the synthesis of high-value pharmaceuticals, most notably immunomodulatory drugs (IMiDs) such as Lenalidomide.[1][2] The stereochemistry of this intermediate is a critical quality attribute, as different enantiomers can possess vastly different pharmacological and toxicological profiles, a lesson underscored by the history of thalidomide.[3] Consequently, the rigorous analytical control of its enantiomeric and chemical purity is not merely a regulatory requirement but a fundamental necessity for ensuring drug safety and efficacy. This guide provides a detailed framework of robust analytical methods for the comprehensive characterization of this compound, focusing on field-proven protocols for chromatography and spectroscopy.

Introduction and Physicochemical Profile

The quality control of active pharmaceutical ingredient (API) intermediates is a cornerstone of modern drug development. For chiral molecules like 3-amino-piperidine-2,6-dione, this scrutiny must extend beyond simple chemical purity to an exact determination of stereoisomeric composition. The analytical workflow presented herein is designed to provide a multi-faceted characterization, ensuring that the material meets the stringent specifications required for downstream synthesis and eventual clinical use.

Table 1: Physicochemical Properties of 3-Amino-piperidine-2,6-dione Hydrochloride

PropertyValueSource(s)
Molecular Formula C₅H₉ClN₂O₂[4][5]
Molecular Weight 164.59 g/mol [2][4][5]
CAS Number 24666-56-6[1][4][5][6]
Appearance Off-white to white solid[1][4]
Melting Point >245°C (with decomposition)[4]
Typical Purity >95% (by HPLC)[2]

The Analytical Control Workflow

A robust quality assessment relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of information, and together they form a comprehensive picture of the intermediate's quality. Our recommended workflow integrates chromatographic separations for purity with spectroscopic methods for identity confirmation.

G cluster_0 Sample Batch cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Confirmation cluster_3 Final Quality Assessment Sample Sample of (R)-3-Amino-piperidine- 2,6-dione HCl Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC Aliquots for testing RP_HPLC Reversed-Phase HPLC (Chemical Purity & Assay) Sample->RP_HPLC Aliquots for testing NMR NMR Spectroscopy (Structural Identity) Sample->NMR Aliquots for testing MS Mass Spectrometry (Molecular Weight) Sample->MS Aliquots for testing Report Certificate of Analysis (CoA) - Purity > 99% - Enantiomeric Excess > 99.5% Chiral_HPLC->Report RP_HPLC->Report NMR->Report MS->Report

Caption: Overall analytical workflow for quality control.

Chromatographic Methods: Purity and Enantiomeric Excess

Chromatography is the cornerstone of purity analysis, capable of separating the target molecule from its enantiomer and other related substances.[7][8]

Chiral HPLC: Determination of Enantiomeric Purity

Principle of Separation: The determination of enantiomeric excess (e.e.) is the most critical analytical test for this intermediate. Direct enantioseparation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective as they create a chiral environment through a combination of hydrogen bonding, π-π interactions, and steric hindrance, leading to differential retention times for the (R) and (S) enantiomers.[9] Due to the compound's weak native UV absorbance, pre-column derivatization with a UV-active agent like benzoyl chloride is a highly effective strategy to enhance detection sensitivity and ensure accurate quantification.[10]

G cluster_0 Mobile Phase Flow cluster_1 Analyte Interaction p1 p2 p1->p2 p3 p2->p3 R_Enantiomer R-Enantiomer p2->R_Enantiomer Weak Interaction (Elutes Faster) p4 p3->p4 S_Enantiomer S-Enantiomer p3->S_Enantiomer Strong Interaction (Elutes Slower) CSP Chiral Stationary Phase (Polysaccharide Derivative) R_Enantiomer->CSP:f0 S_Enantiomer->CSP:f0

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-Amino-piperidine-2,6-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-3-Amino-piperidine-2,6-dione hydrochloride. This critical chiral intermediate is a cornerstone in the development of thalidomide analogs such as lenalidomide and pomalidomide, which are significant in treating various cancers and inflammatory diseases.[1][2] The stereochemical integrity of the (R)-enantiomer is paramount for the desired therapeutic activity, as the (S)-enantiomer has been associated with teratogenic effects.[3][4]

This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields while maintaining high enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are several established routes, with the choice often depending on the scale of synthesis, cost, and available equipment. The primary strategies include:

  • Synthesis from L-Glutamine: This is a widely used method that involves three main steps: protection of the amino group, cyclization to form the piperidine-2,6-dione ring, and subsequent deprotection and salt formation.[1] This route is favored for its mild reaction conditions and avoidance of high-pressure hydrogenation.[1]

  • Synthesis using a Carbobenzyloxy (Cbz) protecting group: This classic approach also starts from a glutamine derivative. However, the deprotection step requires catalytic hydrogenation (e.g., with Pd/C), which can be challenging to scale up and may require specialized equipment.[1][5][6]

  • Enzymatic Synthesis: Emerging biocatalytic methods offer the potential for high enantioselectivity, producing enantiomerically pure (S)- or (R)-3-aminopiperidine-2,6-dione from L-glutamine.[3][4]

  • Reduction of a Chiral Lactam: Another approach involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride using a reducing agent like lithium aluminum hydride (LiAlH₄).[7][8]

Q2: Why is the choice of protecting group for the amino acid so critical?

The choice of the N-protecting group is a pivotal decision that influences the overall efficiency and scalability of the synthesis.

  • Boc (tert-Butoxycarbonyl): This protecting group is often preferred for its ease of introduction and removal under acidic conditions, which are generally mild and compatible with most functional groups.[1] This avoids the need for high-pressure hydrogenation.

  • Cbz (Carbobenzyloxy): While effective, the removal of the Cbz group via catalytic hydrogenation requires specialized high-pressure reactors, which may not be available in all laboratory settings and can present safety considerations for large-scale production.[1] The palladium catalyst used is also a significant cost factor.[1]

Q3: What is the significance of this compound's chirality?

The stereochemistry at the C3 position of the piperidine ring is crucial for the biological activity of the final drug molecules. For instance, in thalidomide, the (R)-enantiomer possesses sedative and anti-inflammatory properties, while the (S)-enantiomer is responsible for the devastating teratogenic effects.[3][4] Therefore, maintaining the (R)-configuration throughout the synthesis is essential for the safety and efficacy of the resulting active pharmaceutical ingredients (APIs).

Troubleshooting Guide

Problem 1: Low Yield in the Cyclization Step

Potential Cause 1: Inefficient Cyclizing Agent

The choice and handling of the cyclizing agent are critical. N,N'-Carbonyldiimidazole (CDI) is a common and effective reagent for this transformation.[1]

  • Troubleshooting:

    • Reagent Quality: Ensure the CDI is of high purity and has been stored under anhydrous conditions to prevent hydrolysis.

    • Stoichiometry: The molar ratio of the N-protected glutamine to CDI is important. A typical ratio is around 1:1 to 1:1.5.[1] Experiment with slight excesses of CDI to drive the reaction to completion.

    • Alternative Reagents: While CDI is common, other cyclizing agents could be explored, though CDI is generally reliable for this substrate.

Potential Cause 2: Suboptimal Reaction Conditions

Temperature and solvent play a significant role in the efficiency of the cyclization.

  • Troubleshooting:

    • Solvent: Anhydrous tetrahydrofuran (THF) is a commonly used solvent.[6] Ensure the solvent is thoroughly dried before use.

    • Temperature: The reaction is often carried out at temperatures ranging from 40-70°C.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time for your specific setup.

    • Catalyst: The addition of a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) can significantly improve the reaction rate and yield.[1] The molar ratio of the protected glutamine to DMAP is typically in the range of 1:0.01-0.05.[1]

Problem 2: Racemization of the Chiral Center

Potential Cause: Harsh Reaction Conditions

The stereogenic center at the C3 position can be susceptible to racemization, especially under harsh basic or acidic conditions or at elevated temperatures.[3]

  • Troubleshooting:

    • Temperature Control: Maintain the recommended temperature ranges for each step of the synthesis. Avoid unnecessarily high temperatures or prolonged reaction times.

    • Base Selection: During the protection and cyclization steps, use non-nucleophilic bases where possible and avoid strong, harsh bases that can promote epimerization.

    • pH Control: During workup and isolation, carefully control the pH to avoid extremes that could lead to racemization.

    • Streamlined Reactions: One-pot or telescoped reactions can minimize the isolation of potentially labile intermediates, thereby reducing the risk of racemization.[9]

Problem 3: Incomplete Deprotection

Potential Cause: Insufficient Acid or Inefficient Hydrogenation

The final deprotection step is crucial for obtaining the desired product.

  • For Boc-protected intermediates:

    • Troubleshooting:

      • Acid Choice and Concentration: A solution of hydrochloric acid in a suitable organic solvent (e.g., ethyl acetate, methanol, or ethanol) at a concentration of 2-4 M is typically effective.[1]

      • Temperature and Time: The deprotection is usually carried out at temperatures between 0-50°C.[1] Monitor the reaction by TLC or LC-MS to ensure it goes to completion.

  • For Cbz-protected intermediates:

    • Troubleshooting:

      • Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is active. Use a fresh batch if necessary. The catalyst loading is typically around 5-10% w/w.[5]

      • Hydrogen Pressure: The hydrogenation is typically run under a hydrogen atmosphere.[5] Ensure the system is properly sealed and that adequate hydrogen pressure is maintained.

      • Reaction Time: Allow sufficient time for the reaction to complete. The reaction mixture can be filtered through celite to remove the catalyst.[5]

Experimental Protocols & Visualizations

Synthetic Workflow Overview

The following diagram illustrates a common synthetic route starting from L-Glutamine.

Synthesis_Workflow L_Glutamine L-Glutamine N_Boc_L_Glutamine N-Boc-L-Glutamine L_Glutamine->N_Boc_L_Glutamine Boc Anhydride, Alkaline Medium N_Boc_Intermediate N-Boc-3-Amino-piperidine- 2,6-dione N_Boc_L_Glutamine->N_Boc_Intermediate CDI, DMAP (cat.), Anhydrous THF, 40-70°C Final_Product (R)-3-Amino-piperidine- 2,6-dione HCl N_Boc_Intermediate->Final_Product HCl in Organic Solvent, 0-50°C

Caption: Synthetic route from L-Glutamine.

Protocol 1: Synthesis of this compound from L-Glutamine

This protocol is adapted from a common synthetic route that avoids high-pressure hydrogenation.[1]

Step 1: N-Boc Protection of L-Glutamine

  • Dissolve L-Glutamine in an alkaline medium (e.g., aqueous sodium hydroxide or sodium bicarbonate solution). The molar ratio of the base to L-Glutamine should be in the range of 1-4:1.

  • A co-solvent such as dioxane, ethanol, methanol, or THF can be added.

  • Cool the solution in an ice bath and add Boc anhydride portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). The temperature can range from 10-80°C.

  • Acidify the reaction mixture with a suitable acid (e.g., citric acid) to pH ~3 and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-Glutamine.

Step 2: Cyclization to N-Boc-3-Amino-piperidine-2,6-dione

  • Dissolve N-Boc-L-Glutamine in anhydrous THF.

  • Add N,N'-Carbonyldiimidazole (CDI) (1-1.5 molar equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.01-0.05 molar equivalents).

  • Heat the reaction mixture to 40-70°C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain N-Boc-3-Amino-piperidine-2,6-dione.

Step 3: Deprotection and Salt Formation

  • Dissolve N-Boc-3-Amino-piperidine-2,6-dione in a suitable organic solvent (e.g., ethyl acetate, methanol, or ethanol).

  • Add a 2-4 M solution of hydrochloric acid in the chosen solvent.

  • Stir the reaction mixture at a temperature between 0-50°C until the deprotection is complete (monitor by TLC).

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Data Summary

The following table provides a comparative overview of two common synthetic approaches.

Synthetic RouteStarting MaterialKey TransformationTypical Overall YieldKey AdvantagesKey Disadvantages
Boc-Protected Route L-GlutamineCyclization with CDI, Acidic DeprotectionHighMild conditions, avoids hydrogenationMay require chromatographic purification
Cbz-Protected Route Cbz-L-GlutamineCyclization, Catalytic HydrogenationGood to HighWell-established methodRequires high-pressure equipment, expensive catalyst

References

  • CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents.
  • NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF - European Patent Office - EP 3623366 A1. Available at: [Link]

  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - NIH. Available at: [Link]

  • (PDF) (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - ResearchGate. Available at: [Link]

  • US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents.
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing). Available at: [Link]

  • 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem. Available at: [Link]

  • Solid-Phase Synthesis of Thalidomide and Its Analogues | ACS Combinatorial Science. Available at: [Link]

  • (R)-3-Amino-piperidine-2,6-dione - PubChem. Available at: [Link]

  • Schematic representation for the synthesis of lenalidomide nitro... - ResearchGate. Available at: [Link]

  • Development of Analogs of Thalidomide - Encyclopedia.pub. Available at: [Link]

Sources

Technical Support Center: Optimization of (R)-3-Aminopiperidinedione Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reaction conditions for (R)-3-aminopiperidinedione coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the covalent coupling of (R)-3-aminopiperidine-2,6-dione, a critical chiral building block in modern therapeutics. This resource offers practical, field-proven insights to help you navigate the complexities of this important synthetic transformation.

Introduction to (R)-3-Aminopiperidine-2,6-dione Coupling

(R)-3-aminopiperidine-2,6-dione, also known as (R)-aminoglutethimide, is a key pharmacophore found in a number of groundbreaking drugs, including immunomodulatory agents and targeted protein degraders.[1][2] The stereochemical integrity of the chiral center at the 3-position is often crucial for biological activity.[2] Therefore, the amide bond formation reaction must be carefully optimized to achieve high yields and, most importantly, to prevent racemization.

This guide will address common challenges encountered during the coupling of (R)-3-aminopiperidine-2,6-dione with carboxylic acids, providing a structured approach to troubleshooting and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material: the free base or the hydrochloride salt of (R)-3-aminopiperidine-2,6-dione?

A1: It is highly recommended to use the hydrochloride salt of (R)-3-aminopiperidine-2,6-dione for coupling reactions. The hydrochloride salt exhibits significantly better solubility in polar aprotic solvents commonly used for amide bond formation, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), compared to the free base.[3] Using the hydrochloride salt ensures a homogeneous reaction mixture, which is critical for reproducible and high-yielding transformations. When using the hydrochloride salt, an additional equivalent of a tertiary amine base is required to neutralize the HCl and liberate the free amine in situ for the coupling reaction.

Q2: Which class of coupling reagents is most suitable for this reaction?

A2: Both carbodiimide-based reagents (e.g., EDC, DIC) and uronium/phosphonium salt-based reagents (e.g., HATU, HBTU, PyBOP) can be effective. However, for challenging couplings or when racemization is a significant concern, uronium/aminium reagents like HATU or HCTU are often preferred due to their higher reactivity and ability to form activated esters that react rapidly with the amine.[4] The choice of coupling reagent should be guided by the specific carboxylic acid substrate and the need to minimize side reactions.

Q3: How can I minimize the risk of racemization at the chiral center of (R)-3-aminopiperidine-2,6-dione?

A3: Racemization is a primary concern and is often promoted by excess base and elevated temperatures.[2] To minimize this risk:

  • Use a non-nucleophilic, sterically hindered base: Diisopropylethylamine (DIPEA) is a common choice. Avoid using less hindered bases which can more readily abstract the proton at the chiral center.

  • Control the stoichiometry of the base: Use the minimum amount of base required to neutralize the hydrochloride salt and facilitate the coupling. Typically, 2.0-2.5 equivalents of base are used relative to the (R)-3-aminopiperidine-2,6-dione hydrochloride.

  • Maintain a low reaction temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating the reaction mixture unless absolutely necessary.

  • Employ racemization-suppressing additives: The addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can significantly reduce the extent of racemization by forming active esters that are less prone to epimerization.[4]

Q4: What are the optimal solvent choices for this coupling reaction?

A4: Polar aprotic solvents are the most suitable for dissolving the reactants and facilitating the reaction. The most commonly used and effective solvents are:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

Acetonitrile can also be used, but the solubility of the hydrochloride salt may be lower. Chlorinated solvents like dichloromethane (DCM) are generally not recommended due to the poor solubility of the starting materials.

Troubleshooting Guide

Below is a troubleshooting guide formatted to address specific issues you may encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective activation of the carboxylic acid: The coupling reagent may be old or degraded. 2. Insufficiently basic conditions: Not enough base was added to neutralize the HCl salt and facilitate the reaction. 3. Poor solubility of reactants: The chosen solvent may not be appropriate. 4. Low reactivity of the carboxylic acid: Sterically hindered or electron-deficient carboxylic acids can be challenging to couple.1. Use a fresh bottle of coupling reagent. Consider switching to a more powerful activating agent like HATU. 2. Ensure at least 2.0 equivalents of a tertiary amine base (e.g., DIPEA, triethylamine) are used relative to the (R)-3-aminopiperidine-2,6-dione hydrochloride. 3. Switch to a more polar aprotic solvent such as DMF or DMSO. Gentle warming (after initial coupling at low temperature) may be necessary, but monitor for racemization. 4. Increase the reaction time and/or temperature slightly. The use of HATU is strongly recommended for such substrates.
Presence of Racemized Product (Diastereomers Detected by Chiral HPLC/NMR) 1. Excess base: Too much base can lead to epimerization of the chiral center. 2. High reaction temperature: Elevated temperatures accelerate the rate of racemization. 3. Prolonged reaction time at elevated temperature. 4. Choice of base: A less sterically hindered base may be promoting proton abstraction.1. Carefully control the stoichiometry of the base. Use no more than 2.5 equivalents. 2. Perform the reaction at a lower temperature (start at 0 °C). 3. Monitor the reaction closely and work it up as soon as it is complete. 4. Use a sterically hindered base like DIPEA. 5. Add a racemization-suppressing additive like HOBt or OxymaPure®.
Formation of an N-Acylurea Byproduct 1. This is a common side reaction with carbodiimide coupling reagents (e.g., EDC, DIC). The activated O-acylisourea intermediate can rearrange to a stable N-acylurea.1. Add HOBt or OxymaPure® to the reaction mixture. These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement. 2. Switch to a phosphonium or uronium-based coupling reagent (e.g., PyBOP, HATU).
Difficult Purification/Presence of Byproducts from the Glutarimide Ring 1. Ring-opening of the glutarimide: Strongly basic conditions or nucleophilic attack can lead to the hydrolysis or aminolysis of the glutarimide ring. 2. Acylation of the glutarimide nitrogen: This is less common but can occur under forcing conditions.1. Avoid using strongly nucleophilic bases or an excessive amount of any base. Maintain neutral or slightly basic conditions during workup. 2. Use milder reaction conditions (lower temperature, shorter reaction time). Ensure the carboxylic acid is fully activated before adding the amine component.

Experimental Protocols

General Protocol for (R)-3-Aminopiperidinedione Coupling

This protocol provides a starting point for the optimization of your specific reaction.

  • To a solution of the carboxylic acid (1.0 eq.) and (R)-3-aminopiperidine-2,6-dione hydrochloride (1.0-1.2 eq.) in anhydrous DMF (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the coupling reagent (e.g., HATU, 1.1-1.3 eq.).

  • Add a non-nucleophilic base (e.g., DIPEA, 2.0-2.5 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol for Monitoring Racemization

It is crucial to assess the enantiomeric purity of the final product.

  • Develop a chiral HPLC method using a suitable chiral stationary phase (e.g., Chiralpak® series) to separate the (R) and (S) enantiomers of the coupled product.

  • Analyze a small aliquot of the crude reaction mixture and the purified product to determine the enantiomeric excess (e.e.).

  • If significant racemization is observed, refer to the troubleshooting guide to adjust the reaction conditions.

Visualization of Key Concepts

Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reagents Verify Reagent Quality (Coupling Agent, Base) start->check_reagents check_stoichiometry Confirm Stoichiometry (Base, Coupling Agent) start->check_stoichiometry check_solubility Assess Solubility start->check_solubility check_reactivity Evaluate Substrate Reactivity start->check_reactivity reagents_ok Reagents OK check_reagents->reagents_ok Pass reagents_bad Use Fresh Reagents check_reagents->reagents_bad Fail stoich_ok Stoichiometry Correct check_stoichiometry->stoich_ok Pass stoich_bad Adjust Equivalents (e.g., >2 eq. Base) check_stoichiometry->stoich_bad Fail solubility_ok Homogeneous check_solubility->solubility_ok Pass solubility_bad Change Solvent (e.g., DMF, DMSO) check_solubility->solubility_bad Fail reactivity_ok Standard Substrate check_reactivity->reactivity_ok Pass reactivity_bad Use Stronger Activator (HATU) Increase Time/Temp with Caution check_reactivity->reactivity_bad Fail

Caption: Troubleshooting workflow for addressing low product yield.

Decision Tree for Minimizing Racemization

RacemizationPrevention start Racemization Detected temp_check Reaction Temperature? start->temp_check temp_high > Room Temp temp_check->temp_high High temp_low ≤ Room Temp temp_check->temp_low Low base_check Base Used? base_strong Non-Hindered or Excess base_check->base_strong Problematic base_weak Hindered (DIPEA) & Stoichiometric base_check->base_weak Optimal additive_check Additive Present? additive_no No additive_check->additive_no additive_yes Yes additive_check->additive_yes lower_temp Reduce Temperature (Start at 0°C) temp_high->lower_temp temp_low->base_check lower_temp->base_check change_base Use DIPEA (2.0-2.5 eq.) base_strong->change_base base_weak->additive_check change_base->additive_check add_additive Add OxymaPure® or HOBt additive_no->add_additive final Optimized Conditions additive_yes->final add_additive->final

Caption: Decision-making process to minimize racemization.

References

  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 3-Aminopiperidine-2,6-dione hydrochloride. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 26, 2026, from [Link]

  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. (2022). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride. (n.d.). Google Patents.
  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF. (2018). Google Patents.
  • Process for the preparation of lenalidomide. (n.d.). Google Patents.
  • Process for the preparation of enantiomerically enriched 3-aminopiperidine. (n.d.). Google Patents.
  • Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. Retrieved January 26, 2026, from [Link]

  • Amino Acid-Protecting Groups. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: (R)-3-Aminopiperidinedione Solution Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (R)-3-aminopiperidinedione is a critical chiral building block and the core pharmacophore for a class of highly significant immunomodulatory drugs.[1] Its structural integrity in solution is paramount for obtaining reliable and reproducible results in drug discovery, process development, and biological assays. However, the inherent chemical nature of the glutarimide ring system presents stability challenges, particularly its susceptibility to hydrolysis.[2]

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the stability of (R)-3-aminopiperidinedione in solution, offering troubleshooting advice and validated protocols to mitigate degradation and ensure experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of (R)-3-aminopiperidinedione.

Q1: What are the primary degradation pathways for (R)-3-aminopiperidinedione in solution? The most significant degradation pathway is the hydrolytic opening of the glutarimide ring. This reaction is catalyzed by both acid and base and results in the formation of glutamine derivatives, which are typically inactive in biological assays targeting the parent molecule. The presence of water is the key reactant, and factors like pH and temperature dramatically influence the rate of this degradation.[2][3][4]

Q2: How does pH critically affect the stability of the compound? The stability of (R)-3-aminopiperidinedione is highly pH-dependent. The glutarimide ring is most stable in a slightly acidic to neutral pH range (approximately pH 4-6).

  • Under acidic conditions (pH < 4): Specific acid-catalyzed hydrolysis can occur, though it is often slower than base-catalyzed hydrolysis.

  • Under basic conditions (pH > 7): The rate of hydrolysis increases significantly. The imide proton is acidic, and its removal under basic conditions facilitates nucleophilic attack by hydroxide ions, leading to rapid ring-opening.[3][5] For many amine-containing compounds, degradation is often driven by different mechanisms at varying pH levels, such as deamidation in more basic conditions.[6]

Q3: What are the recommended solvents and storage conditions for stock solutions? For maximal stability, stock solutions should be prepared in anhydrous aprotic organic solvents such as DMSO or DMF. If aqueous buffers are necessary, they should be pH-controlled (ideally pH 4-6) and used immediately.

  • Short-Term Storage: Aqueous solutions should be kept on ice and used within a few hours.

  • Long-Term Storage: For long-term storage, aliquots of high-concentration stock solutions in anhydrous DMSO should be stored at -20°C or -80°C under an inert atmosphere. The hydrochloride salt form is known to be hygroscopic, so it is crucial to minimize its exposure to moisture.[7]

Q4: My compound's activity is inconsistent in my cell-based assay. Could this be a stability issue? Yes, this is a classic symptom of compound instability. Standard cell culture media is typically buffered to a physiological pH of ~7.4. When a stock solution of (R)-3-aminopiperidinedione is diluted into this medium, the basic pH can initiate rapid hydrolytic degradation. This means the effective concentration of your active compound decreases over the incubation period of your experiment, leading to poor reproducibility and seemingly lower potency.

Q5: Is the hydrochloride salt more stable in solution than the free base? The hydrochloride salt form primarily enhances the compound's solubility in aqueous media and improves its stability in the solid state.[7][8] In solution, the ultimate stability is dictated by the pH of that solution, not by the initial salt form. Once dissolved, the salt dissociates, and the solution's pH will govern the rate of hydrolysis. However, dissolving the HCl salt can create a slightly acidic microenvironment initially, which can be protective before it fully equilibrates with a buffered system.

Part 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a scenario-based approach to resolving common problems encountered during experimentation.

Issue 1: Appearance of New Peaks in HPLC/LC-MS Analysis Over Time
  • Observation: When analyzing a sample solution that has been stored for several hours or days, you observe one or more new peaks, typically at an earlier retention time than the parent compound, with a corresponding decrease in the parent peak's area.

  • Underlying Cause: This is the hallmark of chemical degradation. For (R)-3-aminopiperidinedione, the most probable degradant is the ring-opened glutamine derivative, which is more polar and thus elutes earlier on a standard reversed-phase HPLC column.

  • Troubleshooting Workflow:

G cluster_legend observe Observation: Unexpected peak in HPLC confirm Step 1: Confirm Degradation Re-inject a freshly prepared standard. Does the new peak persist? observe->confirm identify Step 2: Characterize Degradant Analyze sample by LC-MS. Does the new peak have a mass of (Parent MW + 18.01)? confirm->identify Yes forced_degrade Step 3: Forced Degradation Study Spike sample with dilute acid (HCl) and dilute base (NaOH). Does the peak increase under these conditions? identify->forced_degrade Yes, M+18 observed remediate Step 4: Remediate & Prevent - Prepare solutions fresh daily. - Buffer solutions to pH 4-6. - Store stocks in anhydrous DMSO at -80°C. forced_degrade->remediate Yes, peak grows mass_increase M+18.01 corresponds to the addition of one molecule of water (H₂O), confirming hydrolysis.

Caption: Troubleshooting workflow for identifying hydrolytic degradation.

Issue 2: Poor Reproducibility in Biological Assays
  • Observation: Dose-response curves are inconsistent between plates or on different days. The calculated IC50 or EC50 values vary significantly.

  • Underlying Cause: The compound is likely degrading in the aqueous assay medium (pH ~7.4) during the cell incubation period. The rate of degradation can be affected by slight variations in temperature or incubation time, leading to inconsistent exposure of the cells to the active compound.

  • Preventative Measures & Solutions:

    • Minimize Incubation Time: If the assay protocol allows, use the shortest possible incubation time to reduce the window for degradation.

    • Prepare Serials at the Last Minute: Prepare the serial dilutions of your compound in the final assay buffer immediately before adding them to the cells. Do not let the dilution plate sit at room temperature for an extended period.

    • Conduct a Time-Course Stability Study:

      • Objective: To understand the degradation kinetics in your specific assay medium.

      • Procedure: Dilute (R)-3-aminopiperidinedione to a final concentration in your cell culture medium. Incubate it under the exact same conditions as your assay (e.g., 37°C, 5% CO₂).

      • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot, quench any further reaction (e.g., by acidifying with formic acid), and analyze by HPLC to quantify the remaining parent compound.

      • Action: The results will inform you of the compound's half-life in the assay conditions, allowing you to design more robust experiments.

Part 3: Validated Protocols & Methodologies

Protocol 3.1: Preparation and Storage of Stock Solutions
  • Objective: To prepare a stable, high-concentration stock solution for long-term use.

  • Materials: (R)-3-aminopiperidinedione HCl salt, anhydrous DMSO (Biotech grade, <0.02% water), analytical balance, amber glass vials with PTFE-lined caps, argon or nitrogen gas.

  • Procedure:

    • Pre-weigh the required amount of (R)-3-aminopiperidinedione HCl into a tared amber glass vial in a low-humidity environment. The hygroscopic nature of the salt requires swift handling.[7]

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10-50 mM).

    • Vortex gently until the solid is completely dissolved. Sonication can be used sparingly if needed.

    • Blanket the headspace of the vial with an inert gas (argon or nitrogen) to displace air and moisture.

    • Seal the vial tightly.

    • For long-term storage, create small-volume aliquots to avoid repeated freeze-thaw cycles. Store at -80°C. A properly prepared stock in anhydrous DMSO should be stable for >6 months.

Protocol 3.2: General Procedure for a pH-Dependent Stability Study
  • Objective: To determine the optimal pH for compound stability in an aqueous environment.

  • Methodology:

    • Prepare a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8).

    • Spike a small volume of a concentrated DMSO stock of the compound into each buffer to a final concentration within the linear range of your analytical method (e.g., 100 µM). The final percentage of DMSO should be low (<1%) to ensure the buffer's properties dominate.

    • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).[9][10]

    • At specified time points (T=0, 1, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Immediately quench the reaction by diluting the aliquot into a mobile phase or a mobile phase-like solution containing a small amount of acid (e.g., 0.1% formic acid) to stabilize the sample for analysis.

    • Analyze all samples by a stability-indicating HPLC method.

    • Plot the percentage of the remaining parent compound versus time for each pH value.

  • Data Summary Table:

pHBuffer SystemIncubation Temp (°C)% Remaining at T=0h% Remaining at T=4h% Remaining at T=24h
4.0Citrate37100%~99%~95%
5.5Citrate37100%~98%~92%
7.4Phosphate37100%~85%~60%
8.5Phosphate37100%~60%<30%
This table presents illustrative data based on expected chemical behavior.
Protocol 3.3: Stability-Indicating HPLC-UV Method
  • Rationale: A stability-indicating method is one that can accurately separate the active pharmaceutical ingredient (API) from its degradation products, ensuring that the measurement of the API is not artificially inflated by co-eluting species.

  • Method Parameters (Example):

    • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 210 nm (The dione moiety provides some UV absorbance at low wavelengths).

    • Injection Volume: 5 µL.

  • Method Validation: This method's ability to indicate stability must be confirmed through a forced degradation study, where the compound is intentionally degraded with acid, base, heat, and oxidation to ensure all resulting degradant peaks are resolved from the parent peak.[11]

Part 4: In-Depth Scientific Principles

The Chemistry of Glutarimide Ring Hydrolysis

The glutarimide ring is a cyclic imide. Its hydrolysis is a well-understood chemical process that can be catalyzed by both acid and base.

G cluster_base Base-Catalyzed Hydrolysis (Dominant Pathway at pH > 7) cluster_acid Acid-Catalyzed Hydrolysis (Relevant at low pH) B_Start (R)-3-Aminopiperidinedione B_Intermediate Anionic Intermediate B_Start->B_Intermediate 1. OH⁻ attacks carbonyl carbon B_Product Ring-Opened Product (Glutamine Derivative) B_Intermediate->B_Product 2. Ring opening A_Start (R)-3-Aminopiperidinedione A_Intermediate Protonated Carbonyl A_Start->A_Intermediate 1. H⁺ protonates carbonyl O A_Product Ring-Opened Product (Glutamine Derivative) A_Intermediate->A_Product 2. H₂O attacks activated carbonyl

Caption: Simplified mechanisms of glutarimide ring hydrolysis.

This dual susceptibility explains the "U-shaped" stability profile often seen with such compounds, where stability is highest in the middle of the pH range and decreases at both acidic and basic extremes.

The Role of Temperature in Degradation

Chemical degradation reactions, including hydrolysis, are accelerated by increased temperature.[12][13] The relationship between the rate constant (k) of the reaction and temperature (T) is described by the Arrhenius equation. As a general rule of thumb in pharmaceutical stability testing, the rate of degradation can double or triple for every 10°C increase in temperature. This underscores the importance of maintaining cold conditions (refrigerated or frozen) for any prepared solutions to prolong their shelf-life.

References

  • Chen, X., Gong, Y., Niu, Y., Qu, L., & Feng, Y. (2020). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Biotechnology and Bioengineering, 117(1), 147-157. [Link]

  • Eide, I., R. G. H. Løvfall, et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 7(40), 35833-35844. [Link]

  • Hughes, D. L. (2020). Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation. Journal of the American Chemical Society, 142(14), 6567–6577. [Link]

  • O'Donovan, D. H., & Kunz, H. (2020). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Chemical Biology, 1(4), 285-301. [Link]

  • Knuutila, H., & Svendsen, H. F. (2014). Thermal degradation of novel piperazine-based amine blends for CO2 capture. Energy Procedia, 63, 1424-1433. [Link]

  • Owska, I., & Oszczapowicz, J. (2011). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. Archiv der Pharmazie, 344(1), 28-36. [Link]

  • ResearchGate. (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. Retrieved January 26, 2026, from [Link]

  • D'Amico, D. C., et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Pharmaceutics, 13(8), 1263. [Link]

  • TA Instruments. (n.d.). Effect of Thermal Degradation on Polymer Thermal Properties. Retrieved January 26, 2026, from [Link]

  • Wang, Q., et al. (2021). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 11(1), 22929. [Link]

  • Abu-Hasan, A. A. (2018). Solvent effect on complexation reactions. Journal of the Association of Arab Universities for Basic and Applied Sciences, 25(1), 1-10. [Link]

  • Zhang, Y., et al. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Journal of Chromatographic Science, 55(8), 834-840. [Link]

  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google P
  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google P

Sources

Technical Support Center: Scale-Up Synthesis of (R)-3-Aminopiperidinedione HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the scale-up synthesis of (R)-3-aminopiperidinedione HCl. This critical chiral intermediate is a cornerstone in the synthesis of several pharmaceuticals, including immunomodulatory drugs.[1][2] Its stereospecific synthesis is paramount for the efficacy and safety of the final active pharmaceutical ingredient.[3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale to pilot-plant or commercial-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for (R)-3-aminopiperidinedione HCl at scale?

A1: Several synthetic strategies are employed for the large-scale production of (R)-3-aminopiperidinedione HCl. The choice of route often depends on factors like cost of starting materials, desired purity, and scalability.[3] The most prevalent approaches include:

  • Chiral Pool Synthesis from Glutamine/Glutamic Acid: This is a widely adopted method that utilizes readily available and relatively inexpensive L-glutamine or L-glutamic acid as the chiral starting material. The key steps typically involve the protection of the amino group, cyclization to form the piperidinedione ring, and subsequent deprotection.[4][5][6]

  • Resolution of a Racemic Mixture: This approach involves the synthesis of a racemic mixture of 3-aminopiperidinedione, followed by resolution using a chiral resolving agent, such as D-mandelic acid, to isolate the desired (R)-enantiomer.[7][8]

Q2: What is the significance of controlling the stereochemistry during synthesis?

A2: The biological activity of many pharmaceuticals derived from this intermediate is highly dependent on the stereochemistry at the C3 position of the piperidine ring. The (S)-enantiomer can have different pharmacological effects, reduced efficacy, or even undesired toxicity.[6] Therefore, maintaining high enantiomeric purity throughout the synthesis and in the final product is a critical quality attribute.

Q3: How is the enantiomeric purity of (R)-3-aminopiperidinedione HCl typically determined?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for determining the enantiomeric excess (e.e.) of the final product and key intermediates.[9][10] Due to the lack of a strong chromophore in the molecule, pre-column derivatization with an agent like p-toluenesulfonyl chloride is often employed to facilitate UV detection.[9]

Troubleshooting Guide: Common Scale-Up Challenges & Solutions

This section delves into specific issues that can arise during the scale-up of (R)-3-aminopiperidinedione HCl synthesis, providing insights into their root causes and offering practical solutions.

Challenge 1: Incomplete Cyclization of the Glutamine Derivative

Symptoms:

  • Low yield of the desired piperidinedione intermediate.

  • Presence of unreacted starting material or linear side products in reaction monitoring (TLC, HPLC, or LC-MS).

Root Cause Analysis: The intramolecular cyclization of a protected glutamine derivative to form the six-membered piperidinedione ring is a critical step.[11] On a larger scale, several factors can impede this reaction:

  • Insufficient Heat Transfer: Inadequate heating and temperature control in large reactors can lead to non-uniform reaction temperatures, resulting in incomplete conversion.

  • Inefficient Water Removal: The cyclization reaction is a condensation reaction that releases water. If not effectively removed, the equilibrium can shift back towards the starting material.

  • Base Stoichiometry and Choice: The type and amount of base used can be crucial. A base that is too strong or too weak, or used in incorrect stoichiometric amounts, can lead to side reactions or incomplete reaction.

Solutions & Mitigation Strategies:

Parameter Recommendation Scientific Rationale
Reaction Temperature Implement robust temperature monitoring and control systems in the reactor. Ensure efficient agitation to maintain a homogenous temperature profile.Consistent and optimal temperature ensures the reaction proceeds at the desired rate and minimizes the formation of thermal degradation byproducts.
Water Removal Utilize a Dean-Stark trap or azeotropic distillation with a suitable solvent (e.g., toluene) to continuously remove water as it is formed.Shifting the reaction equilibrium towards the product side by removing a byproduct, in accordance with Le Chatelier's principle, drives the reaction to completion.
Base Selection Carefully screen and optimize the choice of base (e.g., organic amines like triethylamine or inorganic bases like potassium carbonate) and its stoichiometry during process development.The basicity and steric hindrance of the base can influence the rate of deprotonation and subsequent nucleophilic attack, as well as minimize side reactions like epimerization.
Challenge 2: Epimerization and Loss of Chiral Purity

Symptoms:

  • Decreased enantiomeric excess (e.e.) of the (R)-enantiomer in the final product or intermediates.

  • Detection of the undesired (S)-enantiomer by chiral HPLC analysis.

Root Cause Analysis: The stereocenter at the C3 position is susceptible to epimerization, particularly under harsh reaction conditions:

  • Extreme pH: Both strongly acidic and strongly basic conditions can facilitate the deprotonation of the alpha-proton at C3, leading to racemization.

  • Elevated Temperatures: Prolonged exposure to high temperatures can provide the necessary energy to overcome the activation barrier for epimerization.

Solutions & Mitigation Strategies:

Experimental Protocol: Chiral Purity Monitoring

  • Sample Preparation: Accurately weigh a sample of the intermediate or final product and dissolve it in a suitable solvent (e.g., methanol).

  • Derivatization (if necessary): Add a solution of p-toluenesulfonyl chloride and a non-chiral base (e.g., triethylamine) to the sample solution. Allow the reaction to proceed to completion to form the sulfonamide derivative.[9]

  • Chiral HPLC Analysis: Inject the derivatized sample onto a suitable chiral column (e.g., Chiralpak AD-H).[9] Use an optimized mobile phase (e.g., a mixture of ethanol and a non-polar solvent with a small amount of an amine modifier) to achieve baseline separation of the (R) and (S) enantiomers.[9]

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (e.e.).

Workflow for Minimizing Epimerization:

cluster_synthesis Synthesis Stage cluster_monitoring Monitoring cluster_control Control Strategy A Protected Glutamine Derivative B Cyclization A->B Mild Base, Optimized Temp. C Deprotection B->C Controlled Acid/Base Conditions M1 In-Process Chiral HPLC B->M1 Check e.e. S1 pH Control S2 Temperature Control S3 Reaction Time Minimization D Final Product C->D M2 Final Product Chiral HPLC D->M2 Final e.e. Assay cluster_cbz Cbz Protecting Group cluster_boc Boc Protecting Group start Start: Protected (R)-3-aminopiperidinedione cbz_de_h2 Hydrogenolysis (H2/Pd-C) start->cbz_de_h2 If Cbz protected cbz_de_acid Acidic Cleavage (e.g., HBr/AcOH) start->cbz_de_acid If Cbz protected boc_de Strong Acid (e.g., HCl/Dioxane) start->boc_de If Boc protected end_product Final Product: (R)-3-aminopiperidinedione HCl cbz_de_h2->end_product cbz_de_acid->end_product boc_de->end_product

Caption: Decision tree for deprotection strategies.

Challenge 4: Crystallization and Isolation of the Final HCl Salt

Symptoms:

  • Poor crystal form or amorphous solid obtained.

  • Inconsistent bulk density and poor flowability of the final product.

  • High levels of residual solvents.

Root Cause Analysis: The final step of isolating (R)-3-aminopiperidinedione as its hydrochloride salt is crucial for stability and handling.

  • Solvent System: The choice of solvent and anti-solvent for crystallization is critical. An inappropriate solvent system can lead to oiling out or the formation of an amorphous precipitate instead of a crystalline solid.

  • Cooling Rate: Rapid cooling can induce shock crystallization, resulting in small, poorly formed crystals that are difficult to filter and dry.

  • Seeding: Lack of seeding or improper seeding can lead to inconsistent crystallization and potentially the formation of metastable polymorphs.

Solutions & Mitigation Strategies:

Experimental Protocol: Optimized Crystallization

  • Solvent Selection: Screen various solvent/anti-solvent systems (e.g., ethanol/toluene, isopropanol/heptane) to identify a system that provides good solubility at elevated temperatures and low solubility at room temperature or below. [12]

  • Controlled Cooling: After dissolving the crude product in the chosen solvent at an elevated temperature, cool the solution slowly and in a controlled manner. A linear cooling profile is often preferred.

  • Seeding: Introduce a small amount of previously isolated, high-purity crystalline material (seed crystals) at a specific temperature to induce crystallization. [12]This helps to control the crystal size and form.

  • Agitation: Maintain gentle agitation throughout the crystallization process to ensure homogeneity and prevent the formation of large agglomerates.

  • Isolation and Drying: Isolate the crystals by filtration and wash with a cold anti-solvent to remove residual mother liquor. Dry the product under vacuum at a controlled temperature to minimize residual solvents.

References

  • (R)
  • CN103864674A - Method for preparing (R)
  • Synthesis method of pomalidomide intermediate - Eureka | P
  • Preparation method of lenalidomide intermediate - Google P
  • Lenalidomide (3-Aminopiperidine-2-6-dione HCl) - Veeprho. (URL: [Link])

  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - NIH. (URL: [Link])

  • CN103435538A - (R)
  • US20100029941A1 - Preparation of (r)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

  • CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google P
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. (URL: [Link])

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • US5338871A - Preparation of form 1 ranitidine hydrochloride - Google P
  • Cyclization reactions of N-terminal glutamine and glutamate residues in... - ResearchGate. (URL: [Link])

  • (R)-3-Aminopiperidine Dihydrochloride - Veeprho. (URL: [Link])

  • Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])

  • Recent Advances in the Synthesis of Piperidones and Piperidines - ResearchGate. (URL: [Link])

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. (URL: [Link])

  • (R)-3-Aminopiperidine | 127294-73-9 | Pharmaffiliates. (URL: [Link])

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (URL: [Link])

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - NIH. (URL: [Link])

  • Why does my CBz-deprotection not work? - ResearchGate. (URL: [Link])

  • Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market - sciensano.be. (URL: [Link])

  • Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side... - ResearchGate. (URL: [Link])

  • Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PubMed Central. (URL: [Link])

Sources

Technical Support Center: 3-Aminopiperidine-2,6-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-aminopiperidine-2,6-dione hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound. Here, you will find troubleshooting guides and frequently asked questions to navigate potential challenges in your experimental work.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the handling, storage, and analysis of 3-aminopiperidine-2,6-dione hydrochloride.

Inconsistent Potency or Purity in Stored Samples

Question: I have been storing a stock solution of 3-aminopiperidine-2,6-dione hydrochloride in a buffered aqueous solution at 4°C. Over a few weeks, I've noticed a decrease in the main peak area and the appearance of new peaks in my HPLC analysis. What could be the cause?

Answer:

The observed changes in your sample are likely due to the hydrolytic degradation of the 3-aminopiperidine-2,6-dione molecule. The piperidine-2,6-dione (or glutarimide) ring is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[1][2]

Causality and Scientific Explanation:

The glutarimide ring in your compound contains two amide bonds. Amides can undergo hydrolysis to yield a carboxylic acid and an amine.[2] In the case of 3-aminopiperidine-2,6-dione, hydrolysis would lead to the opening of the ring, forming derivatives of glutamic acid. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution. Even in buffered solutions, slow degradation can occur over time. The presence of an amino group at the 3-position can influence the rate of this degradation.

Proposed Degradation Pathway (Hydrolysis):

cluster_main Hydrolytic Degradation of 3-Aminopiperidine-2,6-dione 3-APD 3-Aminopiperidine-2,6-dione Intermediate Tetrahedral Intermediate 3-APD->Intermediate H₂O (Acid/Base Catalysis) Product_A Glutamic Acid Amide Derivative Intermediate->Product_A Ring Opening Product_B Glutamic Acid Product_A->Product_B Further Hydrolysis

Caption: Proposed hydrolytic degradation of 3-aminopiperidine-2,6-dione.

Troubleshooting and Mitigation Steps:

  • pH Control: The stability of piperidine derivatives can be pH-dependent.[3] For short-term storage, ensure your buffer is at a pH where the compound is most stable, which is typically in the mid-pH range (around 4-6) for similar compounds.

  • Temperature: Store solutions at the lowest practical temperature to slow down the degradation kinetics. If possible, freeze aliquots for long-term storage.

  • Solvent Choice: For long-term storage, consider preparing stock solutions in anhydrous aprotic solvents like DMSO or DMF and storing them at -20°C or -80°C. Dilute into aqueous buffers immediately before use.

  • Fresh Preparations: For sensitive experiments, it is always best to use freshly prepared solutions of 3-aminopiperidine-2,6-dione hydrochloride.

Poor Peak Shape and Tailing in Reversed-Phase HPLC Analysis

Question: I am analyzing 3-aminopiperidine-2,6-dione hydrochloride using a C18 column, but I am observing significant peak tailing for my analyte. How can I improve the peak shape?

Answer:

Peak tailing for basic compounds like 3-aminopiperidine-2,6-dione is a common issue in reversed-phase HPLC.[4][5] This is primarily due to strong interactions between the basic amine group of your analyte and residual silanol groups on the silica-based stationary phase.[5]

Causality and Scientific Explanation:

Silica-based stationary phases, such as C18, have residual silanol groups (Si-OH) that can be deprotonated and carry a negative charge, especially at mobile phase pH values above 3. The basic amino group in your compound can be protonated and carry a positive charge. This leads to secondary ionic interactions with the negatively charged silanols, causing some analyte molecules to be retained longer, resulting in a tailing peak.[5]

Troubleshooting and Mitigation Steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) with an acid like formic acid or phosphoric acid will protonate the silanol groups, minimizing their interaction with the protonated analyte.[4]

  • Use of an Ion-Pairing Agent: Adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can mask the silanol groups and improve peak shape. However, be aware that TFA can suppress MS signals if you are using LC-MS.

  • Employ a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to reduce the number of accessible silanol groups. Using such a column can significantly improve the peak shape for basic analytes.

  • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to shield the silanol interactions.

  • Use of a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, reducing their interaction with your analyte.[4]

Experimental Protocol: Optimizing HPLC Peak Shape

cluster_workflow HPLC Peak Shape Optimization Workflow Start Observe Peak Tailing Step1 Lower Mobile Phase pH (e.g., to 2.5-3.0) Start->Step1 Decision1 Peak Shape Improved? Step1->Decision1 Step2 Use a Base-Deactivated Column Decision1->Step2 No End Optimized Peak Shape Decision1->End Yes Decision2 Peak Shape Improved? Step2->Decision2 Step3 Add a Competing Base (e.g., TEA) Decision2->Step3 No Decision2->End Yes Step3->End

Caption: Workflow for troubleshooting poor peak shape in HPLC.

Appearance of Multiple Degradation Products in Forced Degradation Studies

Question: I am performing forced degradation studies on 3-aminopiperidine-2,6-dione hydrochloride. Under oxidative conditions (e.g., with H₂O₂), I see multiple new peaks, and it's difficult to identify the primary degradation pathway. What are the likely reactions occurring?

Answer:

The 3-aminopiperidine-2,6-dione structure has several sites susceptible to oxidation. The appearance of multiple degradation products is expected under strong oxidative stress.

Causality and Scientific Explanation:

The primary amine group is a key site for oxidation. Additionally, the carbon atoms adjacent to the carbonyl groups and the nitrogen atom in the ring can also be susceptible to oxidative attack. The exact nature of the degradation products will depend on the specific oxidant and reaction conditions. Similar compounds like lenalidomide also show degradation under oxidative stress.

Potential Oxidative Degradation Pathways:

  • N-Oxidation: The primary amino group can be oxidized to a hydroxylamine or a nitroso derivative.

  • Deamination: Oxidative deamination can lead to the formation of a ketone at the 3-position.

  • Ring Oxidation: The piperidine ring itself can undergo oxidation, potentially leading to ring-opened products or the introduction of hydroxyl groups.

Troubleshooting and Mitigation Steps for Analysis:

  • LC-MS/MS Analysis: To identify the unknown degradation products, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful tool. By analyzing the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns, you can propose the structures of the degradation products.

  • Gradient Elution: Use a gradient elution method in your HPLC to ensure the separation of all degradation products, which may have a wide range of polarities.

  • Control of Stress Conditions: To better understand the degradation pathway, perform a time-course experiment under milder oxidative conditions to observe the sequential appearance of the degradation products.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-aminopiperidine-2,6-dione hydrochloride?

Based on its chemical structure and data from related compounds like lenalidomide, the primary degradation pathways are expected to be:

  • Hydrolysis: The glutarimide ring can open under both acidic and basic conditions to form glutamic acid derivatives.[1][2]

  • Oxidation: The primary amino group and the piperidine ring are susceptible to oxidation.

Q2: How should I store 3-aminopiperidine-2,6-dione hydrochloride to ensure its stability?

  • Solid Form: Store the solid compound in a tightly sealed container, protected from light and moisture, at a controlled room temperature or refrigerated.

  • Solutions: For short-term storage (days), aqueous buffered solutions should be kept at 2-8°C. For long-term storage (weeks to months), prepare concentrated stock solutions in anhydrous aprotic solvents like DMSO, and store in aliquots at -20°C or -80°C.

Q3: Is 3-aminopiperidine-2,6-dione hydrochloride sensitive to light?

Based on studies of the closely related compound lenalidomide, it is expected to be relatively stable to light (photolytically stable).[6] However, as a general good laboratory practice, it is always recommended to protect solutions from prolonged exposure to direct light.

Q4: What are the expected major degradation products from hydrolysis?

The expected major degradation products from the hydrolysis of the glutarimide ring are 4-amino-4-carbamoylbutanoic acid and subsequently glutamic acid.

Q5: What type of HPLC column is recommended for the analysis of 3-aminopiperidine-2,6-dione hydrochloride and its degradation products?

A reversed-phase C18 column is a good starting point. To mitigate peak tailing due to the basic nature of the analyte, it is advisable to use a modern, high-purity, base-deactivated C18 column.[4] For separating highly polar degradation products, a column with a polar-embedded or polar-endcapped stationary phase might offer better retention and selectivity.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3-aminopiperidine-2,6-dione hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) for a specified time.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze the stressed samples at different time points using a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of 3-aminopiperidine-2,6-dione hydrochloride.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column Base-deactivated C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm

Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation products, as confirmed by the forced degradation studies.

IV. References

  • Glutarimide – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. National Center for Biotechnology Information. Available at: [Link]

  • Asymmetric hydrolysis of 3-substituted glutarimide. Google Patents. Available at:

  • Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]

  • Investigation of Glutarimide N -Alkylated Derivatives of Lenalidomide. ResearchGate. Available at: [Link]

  • A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. National Center for Biotechnology Information. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. ACS Publications. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. National Center for Biotechnology Information. Available at: [Link]

  • A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. PubMed. Available at: [Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? ResearchGate. Available at: [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv. Available at: [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ResearchGate. Available at: [Link]

  • Stability Indicating HPLC Method Development and Validation for Thalidomide and its Impurity Determination. ResearchGate. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Available at: [Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Publishing. Available at: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Center for Biotechnology Information. Available at: [Link]

  • FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC. ResearchGate. Available at: [Link]

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America. Available at: [Link]

  • Hydroxyl Group Participation in Amide Hydrolysis. The Influence of Catalysts on the Partitioning of a Tetrahedral Intermediate. Journal of the American Chemical Society. Available at: [Link]

  • Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in. Semantic Scholar. Available at: [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. Available at: [Link]

  • How to fix peak shape in hplc? ResearchGate. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Reactions of Amides. Save My Exams. Available at: [Link]

  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. ResearchGate. Available at: [Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. ResearchGate. Available at: [Link]

  • Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? National Center for Biotechnology Information. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. Available at: [Link]

  • Industry perspective of forced degradation studies to assess comparability of biopharma webinar. YouTube. Available at: [Link]

Sources

Technical Support Center: Managing the Hygroscopic Nature of Aminopiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for aminopiperidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their work.[1][2] The inherent hygroscopicity of aminopiperidine dihydrochloride presents a significant, yet manageable, experimental challenge.[3][4][5] Proper handling is not merely a suggestion but a prerequisite for ensuring experimental reproducibility, accuracy, and the overall integrity of your results.

This guide provides in-depth, field-proven insights and protocols to mitigate the effects of moisture absorption, ensuring you can work with this compound confidently and effectively.

Section 1: Understanding the Core Challenge: Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb and retain moisture from the surrounding atmosphere.[6] Aminopiperidine dihydrochloride, as a salt, is particularly susceptible to this phenomenon.[3]

Why is this a problem?

The absorption of atmospheric water can lead to a cascade of negative consequences that compromise experimental outcomes:

  • Inaccurate Weighing: The measured mass will be a combination of the compound and an unknown amount of water, leading to inaccurate concentrations and molar calculations.[7]

  • Altered Physical Properties: Moisture absorption can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense.[6][8][9] This change in flowability can be a significant issue in automated or high-throughput workflows.[9]

  • Chemical Instability: The presence of water can promote degradation pathways such as hydrolysis or facilitate unwanted side reactions, reducing the purity and potency of the compound.[10][11][12]

  • Compromised Reaction Stoichiometry: Inaccurate molar quantities due to absorbed water can lead to incomplete reactions, lower yields, and the formation of impurities.

  • Irreproducible Results: The amount of absorbed water can vary depending on ambient humidity and handling time, leading to significant batch-to-batch variability.[13]

The following diagram illustrates the cascading effects of improper handling.

G A Exposure of Aminopiperidine Dihydrochloride to Ambient Air B Moisture Absorption (Hygroscopicity) A->B C Inaccurate Mass Measurement (Compound + Water) B->C D Physical State Change (Clumping, Caking) B->D E Chemical Degradation (e.g., Hydrolysis) B->E F Incorrect Molar Ratios in Reaction Mixture C->F G Poor Flowability & Handling Issues D->G H Reduced Purity & Potency E->H I Inconsistent Reaction Yields & Impurity Profiles F->I G->I H->I J Poor Experimental Reproducibility I->J Troubleshooting Start Problem Encountered: Inconsistent Yields or Impurity Profile Q1 Is the mass of Aminopiperidine Dihydrochloride accurate? Start->Q1 Sol1 Root Cause: Hygroscopicity - Review weighing procedure (SOP 1) - Use a controlled environment - Quantify water content (SOP 3) - Dry material if necessary Q1->Sol1 No Q2 Was the material free-flowing or was it clumped? Q1->Q2 Yes A1_Yes Yes A1_No No End Issue Resolved Sol1->End A2_Clumped Clumped Q2->A2_Clumped Q3 Are stock solutions prepared fresh? How are they stored? Q2->Q3 Free-Flowing A2_Free Free-Flowing Sol2 Root Cause: Poor Storage/Handling - Material has absorbed moisture - Review storage protocol - Dry a small sample and re-run - Open a new, sealed bottle A2_Clumped->Sol2 Sol2->End A3_Stored Stored Q3->A3_Stored Other Investigate other reaction parameters: - Solvent purity - Reagent quality - Temperature control - Reaction time Q3->Other Fresh A3_Fresh Fresh Sol3 Root Cause: Solution Instability - Prepare solutions fresh before use - If storing, use anhydrous solvent and store under inert gas - Perform stability study on solution A3_Stored->Sol3 Sol3->End

Sources

Validation & Comparative

A Senior Application Scientist’s Guide to Determining the Enantiomeric Excess of (R)-3-aminopiperidinedione HCl: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Enantiopurity in Pharmaceutical Intermediates

In the landscape of modern drug development, the stereochemical identity of a molecule is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. (R)-3-aminopiperidinedione HCl is a key chiral building block, and its enantiomeric purity is a critical quality attribute that dictates the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Ensuring a high enantiomeric excess (ee) is not merely a regulatory hurdle but a fundamental requirement for producing a clean, effective therapeutic agent.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of (R)-3-aminopiperidinedione HCl. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on creating self-validating systems that ensure accuracy, precision, and reliability in your analytical workflow.

Methodology Showdown: Chromatographic vs. Spectroscopic Approaches

The determination of enantiomeric excess for a molecule like 3-aminopiperidinedione presents a distinct challenge: it is a high-melting solid that lacks a strong native chromophore for standard UV detection.[2][3] This necessitates specific strategies tailored to the molecule's properties. We will compare the two most robust and widely adopted methods: Chiral High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Resolution

Chiral HPLC remains the cornerstone for enantiomeric purity analysis due to its high resolving power and sensitivity.[4][5] The core principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

The Causality of Derivatization: Direct analysis of 3-aminopiperidinedione HCl is challenging.[2][3] Pre-column derivatization is employed for two critical reasons:

  • Incorporation of a Chromophore: A chromophore (a light-absorbing group) is introduced into the molecule, rendering it detectable by a standard UV-Vis detector, which is essential for quantification.[2][3]

  • Improved Chromatography: The derivatized analyte often exhibits better peak shape and retention characteristics on the chosen stationary phase.

A widely successful derivatizing agent for this purpose is para-toluenesulfonyl chloride (PTSC).[2][3] The reaction forms a sulfonamide that is readily detected and chromatographically well-behaved.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample (R)-3-aminopiperidinedione HCl Deriv Derivatization with PTSC (in base) Sample->Deriv Introduce Chromophore Inject Inject Derivatized Sample Deriv->Inject Column Chiral HPLC Column (e.g., Chiralpak AD-H) Inject->Column Separation Detect UV Detection (e.g., 228 nm) Column->Detect Elution Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (R- and S-isomers) Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for ee determination by Chiral HPLC.

Objective: To quantify the (S)-enantiomer impurity in a sample of (R)-3-aminopiperidinedione HCl.

Materials:

  • (R)-3-aminopiperidinedione HCl sample

  • para-toluenesulfonyl chloride (PTSC)

  • Sodium bicarbonate or other suitable base

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Diethylamine (DEA)

  • Chiral HPLC column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 10 µm)

Procedure:

  • Derivatization:

    • Accurately weigh ~10 mg of the 3-aminopiperidinedione HCl sample into a vial.

    • Add 1 mL of ACN and 1 mL of 5% aqueous sodium bicarbonate solution.

    • Add a solution of ~25 mg of PTSC in 1 mL of ACN.

    • Cap the vial and vortex. Heat at 60°C for 1 hour.

    • Cool to room temperature and neutralize with a suitable acid if necessary. Dilute with the mobile phase to the desired concentration.

  • HPLC Conditions: [2]

    • Column: Chiralpak AD-H

    • Mobile Phase: 0.1% Diethylamine in Ethanol

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 228 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized (R) and (S) enantiomers.

    • Integrate the peak area of each enantiomer.

    • Calculate the enantiomeric excess using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

Trustworthiness: This method's reliability is high. The derivatization is robust, and the chromatographic separation on polysaccharide-based columns like Chiralpak AD-H is well-established for this class of compounds, providing excellent resolution (>4.0 is achievable).[2] The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of quantitation (LOQ).[2]

NMR Spectroscopy: The Rapid, Direct Approach

NMR spectroscopy offers a fundamentally different and significantly faster approach to ee determination.[6] The method relies on converting the enantiomeric pair into a diastereomeric pair in situ within the NMR tube.[7] Since diastereomers have different physical properties, they produce distinct and resolvable signals in the NMR spectrum.[8] The ratio of these signals, determined by integration, directly corresponds to the enantiomeric ratio.[8][9]

The Causality of Chiral Auxiliaries: Enantiomers are indistinguishable in a standard (achiral) NMR environment. A chiral auxiliary is required to create a diastereomeric interaction. This can be achieved in two ways:

  • Chiral Derivatizing Agents (CDAs): The analyte covalently bonds with a chiral agent (e.g., Mosher's acid) to form two new diastereomeric compounds.

  • Chiral Solvating Agents (CSAs): The analyte forms a transient, non-covalent complex with a chiral agent (e.g., BINOL derivatives).[6] This is often preferred as it avoids a chemical reaction and the potential for kinetic resolution, where one enantiomer might react faster than the other, leading to an inaccurate ee measurement.[8]

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample (R)-3-aminopiperidinedione HCl Mix Combine in NMR tube with Deuterated Solvent Sample->Mix CSA Chiral Solvating Agent (e.g., (S)-BINOL) CSA->Mix Acquire Acquire Spectrum (e.g., ¹H NMR) Mix->Acquire Spectrum Generate NMR Spectrum Acquire->Spectrum Identify Identify Resolved Diastereomeric Signals Spectrum->Identify Integrate Integrate Signal Areas Identify->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for ee determination by NMR Spectroscopy.

Objective: To rapidly determine the enantiomeric excess of a 3-aminopiperidinedione HCl sample.

Materials:

  • (R)-3-aminopiperidinedione HCl sample

  • Chiral Solvating Agent (e.g., (S)-1,1'-Bi-2-naphthol, (S)-BINOL)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • Sample Preparation: [9]

    • Accurately weigh ~5 mg of the 3-aminopiperidinedione sample and dissolve it in ~0.6 mL of CDCl₃ in a clean NMR tube.

    • Add 1.0 to 1.2 equivalents of the Chiral Solvating Agent (e.g., (S)-BINOL) to the NMR tube.

    • Cap the tube and shake gently for 30 seconds to ensure thorough mixing and complex formation.[6]

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better resolution).

    • Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for complete relaxation of the protons, which is crucial for accurate integration.[10]

  • Data Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Identify a proton signal (e.g., the proton at the chiral center) that is well-resolved into two distinct peaks or multiplets, corresponding to the two diastereomeric complexes.

    • Carefully integrate the areas of these two signals.

    • Calculate the enantiomeric excess using the integrated areas.

Trustworthiness: The primary risk in this method is the failure to achieve baseline resolution of the diastereomeric signals. The choice of CSA and solvent is critical. It is essential to run a spectrum of the racemic compound first to confirm that the chosen CSA provides adequate separation of the signals. While extremely fast, the accuracy can be slightly lower than HPLC, with absolute errors typically within ±1-2%.[10][11]

Quantitative Performance Comparison

The choice between HPLC and NMR often depends on the specific requirements of the analysis, such as throughput, required precision, and available equipment.

FeatureChiral HPLC with DerivatizationNMR with Chiral AuxiliaryCausality & Expert Insight
Resolution Very High (Baseline separation is common)Variable (Dependent on auxiliary & analyte)HPLC is designed for separation, making it inherently superior in resolving power. NMR resolution is a function of the chemical shift difference (Δδ) induced by the chiral agent.
Analysis Time Slower (20-40 mins per sample, plus derivatization)Very Fast (< 10 mins per sample)The chromatographic separation process is fundamentally slower than the rapid data acquisition of an NMR experiment.[9]
Sensitivity (LOQ) High (Can detect <0.1% impurity)Lower (Typically limited to ~1-2% impurity)UV detectors in HPLC are highly sensitive. NMR is an inherently less sensitive technique, requiring more material to detect minor components.
Sample Prep More Complex (Involves a chemical reaction)Simple (Mix and measure)The derivatization step in HPLC adds time, complexity, and a potential source of error if the reaction is not complete.[3]
Accuracy Very HighHigh, but susceptible to integration errorsHPLC accuracy is excellent when validated.[12] NMR accuracy depends heavily on signal resolution and correct integration, with potential for absolute errors up to 1.4%.[11]
Equipment Standard HPLC with UV detectorHigh-Field NMR SpectrometerWhile HPLC is common, a high-field NMR is a more specialized and expensive piece of equipment.

Conclusion and Recommendation

Both Chiral HPLC with pre-column derivatization and NMR spectroscopy with a chiral auxiliary are powerful, viable methods for determining the enantiomeric excess of (R)-3-aminopiperidinedione HCl.

  • Chiral HPLC is the recommended method for final quality control, release testing, and situations demanding the highest level of accuracy and sensitivity. Its ability to quantify trace enantiomeric impurities (e.g., <0.1%) is unmatched. The robustness of a validated HPLC method provides a high degree of confidence required in a regulated pharmaceutical environment.

  • NMR spectroscopy is the ideal choice for high-throughput screening, reaction monitoring, and rapid in-process checks. [9] Its speed allows for quick decisions during process development and optimization where absolute accuracy to the second decimal place is less critical than rapid feedback.

Ultimately, a well-equipped laboratory will leverage both techniques: NMR for its speed in development and HPLC for its precision and sensitivity in validation and final product quality assessment. This dual approach provides a comprehensive, efficient, and trustworthy system for ensuring the enantiopurity of this critical chiral intermediate.

References

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]

  • Jackson, A. T., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 85-89. [Link]

  • Babu, C. V. R., et al. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. [Link]

  • Singh, V., & Singh, S. (2018). NMR determination of enantiomeric excess. ResearchGate. [Link]

  • Kim, D., & Lee, D. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 356-363. [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Estevez, P., et al. (2010). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 888-894. [Link]

  • Singh, V., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26055-26061. [Link]

  • A kind of HPLC analytical approach of 3-amino piperidine.
  • Process for preparing a single enantiomer of 3-aminopiperidine dihydrochloride.
  • Bakulina, O., & Dar'in, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6561. [Link]

  • Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT OpenCourseWare. [Link]

  • Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham. [Link]

  • Zhang, Z., et al. (2020). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry, 8, 601. [Link]

  • Heath, R. S., et al. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis, 10(15), 8486-8491. [Link]

  • PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY ENRICHED 3-AMINOPIPERIDINE. European Patent Office. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications. [Link]

  • Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

Sources

A Comparative Guide to E3 Ligase Ligands: The Role of (R)-3-aminopiperidine-2,6-dione HCl in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of Targeted Protein Degradation

In the landscape of modern therapeutics, the ability to selectively eliminate disease-causing proteins offers a paradigm shift from traditional inhibition. Targeted Protein Degradation (TPD) has emerged as a powerful modality that co-opts the cell's own machinery—the Ubiquitin-Proteasome System (UPS)—to achieve this goal. At the heart of this strategy are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which act as molecular bridges between a target protein and an E3 ubiquitin ligase. This induced proximity leads to the target's ubiquitination and subsequent destruction by the proteasome.[1][2]

The choice of E3 ligase and its corresponding ligand is a critical design decision in the development of a successful degrader. While over 600 E3 ligases are encoded in the human genome, a select few have become the workhorses of TPD, primarily due to the availability of high-quality small molecule ligands.[1][3] Among these, Cereblon (CRBN) and the Von Hippel-Lindau (VHL) tumor suppressor are the most extensively utilized.[4]

This guide provides an in-depth comparison of the major E3 ligase ligand classes, with a special focus on (R)-3-aminopiperidine-2,6-dione hydrochloride . This compound is not a direct E3 ligase ligand itself, but rather a crucial, synthetically versatile chiral building block for the most widely used CRBN-recruiting moieties: the immunomodulatory drugs (IMiDs) and their analogues.[5] We will explore the causality behind experimental choices, provide validated protocols for key assays, and present a clear, data-driven comparison to inform the strategic design of next-generation protein degraders.

Mechanism of Action: The Ternary Complex is Key

The efficacy of a PROTAC is not solely dependent on the binary binding affinities of its "warheads" to the target protein and the E3 ligase. Instead, its power lies in the formation of a stable and productive ternary complex (Target Protein—PROTAC—E3 Ligase). The stability of this complex is often described by a cooperativity factor (α), which measures how the binding of one protein influences the binding of the other. Positive cooperativity (α > 1) is a highly desirable feature, as it indicates that the pre-formed PROTAC-protein binary complexes have a higher affinity for each other than they do in isolation, leading to a more stable ternary complex and more efficient degradation.

G cluster_1 cluster_2 PROTAC PROTAC (Target Binder-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds Target Target Protein (POI) Target->Ternary E3 E3 Ligase (e.g., CRBN, VHL) E3->Ternary Ub Ubiquitination (Poly-Ub Chain) Ternary->Ub Catalyzes Proteasome Proteasomal Degradation Ub->Proteasome Marks for Recycle PROTAC Recycling Proteasome->Recycle Releases

The E3 Ligase Ligand Landscape

The selection of an E3 ligase ligand dictates many properties of the final PROTAC, including its size, physicochemical properties, and potential off-target effects.

Cereblon (CRBN) Ligands: The IMiD Family

CRBN is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[6] Its recruitment is dominated by ligands derived from thalidomide and its more potent analogues, lenalidomide and pomalidomide.[7][8] These molecules bind to CRBN and modulate its substrate specificity, inducing the degradation of neosubstrates like the transcription factors IKZF1 and IKZF3.[6][8]

(R)-3-aminopiperidine-2,6-dione HCl is the foundational chemical scaffold for these potent CRBN ligands.[5] Its importance lies in:

  • Chirality: The (S)-enantiomer is primarily responsible for CRBN binding, making stereochemically pure starting materials like (R)-3-aminopiperidine-2,6-dione essential for synthesizing active degraders. The (R)-enantiomer is largely inactive.[9]

  • Synthetic Tractability: It provides a readily available and modifiable handle. The amino group serves as a convenient attachment point for linkers, allowing for the straightforward construction of PROTAC libraries.[10]

  • Favorable Properties: CRBN ligands are generally smaller and possess better drug-like properties (e.g., lower molecular weight and polar surface area) compared to many VHL ligands.[][] This provides more flexibility in designing the overall PROTAC molecule to maintain favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Von Hippel-Lindau (VHL) Ligands

VHL is the substrate recognition component of the CRL2VHL E3 ligase complex.[13] Small molecule VHL ligands are derived from the endogenous peptide sequence of Hypoxia-Inducible Factor 1α (HIF-1α), which VHL recognizes for degradation under normal oxygen conditions.[14] The development of potent, non-peptidic, and cell-permeable VHL ligands was a major breakthrough for the TPD field.[13][15]

Other E3 Ligase Ligands

While CRBN and VHL are the most common, ligands for other E3 ligases, such as MDM2 and Inhibitors of Apoptosis Proteins (IAPs), have also been developed.[16] However, their use is often more niche due to factors like restricted tissue expression or less favorable ligand properties.

Head-to-Head Comparison: CRBN vs. VHL Ligands

The choice between a CRBN-based or VHL-based degrader is a critical decision that should be guided by the specific target protein and the desired therapeutic context.

ParameterCRBN Ligands (IMiD-based)VHL Ligands (HIF-1α mimetics)Rationale & Field Insights
Binding Affinity (Kd to E3) Moderate (e.g., Pomalidomide: ~250 nM)High (e.g., VH298: ~90 nM)While VHL ligands often show higher binary affinity, this does not always translate to better degradation. Ternary complex cooperativity is a more critical determinant of PROTAC efficacy.
Size & Physicochemical Profile Smaller, generally more drug-like.[][]Larger, higher polar surface area.[]The smaller size of CRBN ligands provides more "space" for the target binder and linker while staying within drug-like molecular weight ranges (~800 Da).
Tissue Expression Broadly expressed across most tissues.[]Widely expressed, but can be lower in certain tissues compared to CRBN.[][17]Broad expression is advantageous for many systemic diseases, but can be a disadvantage if tissue-specific degradation is desired.
Known Off-Targets Well-characterized "neosubstrate" profile (e.g., IKZF1/3). Potential for immunomodulatory effects.[8]Generally considered more selective with fewer known off-target degradation events.[]The neosubstrate effect of CRBN ligands can be therapeutically beneficial (e.g., in multiple myeloma) or a liability, depending on the indication.
Ternary Complex Formation Highly dependent on the specific target protein and linker geometry.Often forms highly stable and cooperative ternary complexes.[18]VHL has been shown to form particularly stable ternary complexes with certain classes of proteins like bromodomains, leading to very potent degradation.
Synthetic Accessibility High, especially when starting from precursors like (R)-3-aminopiperidinedione HCl.[10]More complex multi-step syntheses are often required.The availability of versatile building blocks simplifies the synthesis of diverse CRBN-based PROTAC libraries for structure-activity relationship (SAR) studies.

Experimental Protocols for Ligand Evaluation

A rigorous, multi-assay approach is essential to validate and compare E3 ligase ligands and their corresponding PROTACs. A typical workflow involves progressing from biochemical binding assays to cellular degradation confirmation.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays SPR Binary Binding (SPR) Measure Kd of PROTAC to E3 and POI TRFRET Ternary Complex Formation (TR-FRET) Assess complex formation & cooperativity SPR->TRFRET Confirm Binding WB Protein Degradation (Western Blot) Measure DC50 and Dmax TRFRET->WB Validate in Cells Selectivity Selectivity (Proteomics) Assess off-target degradation WB->Selectivity Confirm Specificity

Protocol 1: Binary & Ternary Complex Affinity via Surface Plasmon Resonance (SPR)

Rationale: SPR provides real-time, label-free kinetics (kon, koff) and affinity (KD) data. It is the gold standard for quantifying binary interactions and can be adapted to directly measure ternary complex formation and stability.[18][19][20]

Materials:

  • Biacore SPR system (or equivalent)

  • Sensor Chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Purified, biotinylated E3 ligase complex (e.g., AviTag-VHL-ElonginB-ElonginC or DDB1-CRBN)

  • Purified target protein (POI)

  • PROTAC compounds

Step-by-Step Methodology:

  • Surface Preparation: Immobilize streptavidin on the sensor chip surface using standard amine coupling. Then, capture the biotinylated E3 ligase complex on the experimental flow cell. Leave a reference flow cell activated and blocked without ligase.

  • Binary Affinity (PROTAC to E3): Inject a concentration series of the PROTAC over the E3 ligase and reference flow cells. Fit the resulting sensorgrams to a 1:1 binding model to determine the kon, koff, and KD.

  • Binary Affinity (PROTAC to POI): In a separate experiment, immobilize the POI and inject a concentration series of the PROTAC.

  • Ternary Complex Formation: Co-inject a constant, saturating concentration of the target protein along with a concentration series of the PROTAC over the E3 ligase surface.

  • Data Analysis: An increase in the binding response compared to the PROTAC-E3 binary interaction confirms ternary complex formation. The kinetics of this complex can be measured to determine its stability (i.e., its dissociation rate).[18] Cooperativity can be calculated by comparing the affinity of the POI to the PROTAC-E3 complex versus its affinity for the PROTAC alone.[20]

Protocol 2: Ternary Complex Formation via TR-FRET

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, solution-based proximity assay ideal for higher-throughput screening of ternary complex formation.[21] It produces a characteristic "hook effect" or bell-shaped curve, where the signal increases with the formation of the ternary complex and then decreases at high PROTAC concentrations due to the formation of unproductive binary complexes.[21][22]

Materials:

  • TR-FRET compatible plate reader

  • Low-volume 384-well plates

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Tagged Proteins: Terbium (donor)-labeled E3 ligase and Fluorescein (acceptor)-labeled POI (or vice-versa)

  • PROTAC compounds

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the donor-labeled E3 ligase and acceptor-labeled POI at 2x final concentration in assay buffer.

  • PROTAC Titration: Prepare a serial dilution of the PROTAC compound in DMSO, then dilute into assay buffer.

  • Assay Plate Setup: Add the labeled E3 ligase and labeled POI to the wells of the 384-well plate.

  • Initiate Reaction: Add the PROTAC dilutions to the wells to initiate complex formation.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

  • Measurement: Read the plate on a TR-FRET enabled reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the PROTAC concentration to generate the characteristic bell-shaped curve. The peak of the curve represents the maximum ternary complex formation.[22]

Protocol 3: Cellular Protein Degradation via Western Blot

Rationale: The ultimate validation of a PROTAC is its ability to degrade the target protein in a cellular context. Western blotting is a semi-quantitative, reliable method to measure the reduction in protein levels.[23][24] It is used to determine key degradation parameters: DC50 (concentration for 50% degradation) and Dmax (maximum degradation observed).[25]

Materials:

  • Cell line expressing the target protein

  • Cell culture reagents

  • PROTAC compounds

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a set duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[26]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Normalize protein amounts (e.g., 20 µ g/lane ) with Laemmli buffer, boil, and separate by size on an SDS-PAGE gel.[27]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[24]

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding.[26] Incubate with the primary antibody for the target protein overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imager.

  • Stripping & Reprobing: The membrane can be stripped and reprobed with a loading control antibody to confirm equal protein loading across lanes.[26]

  • Densitometry Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.

Conclusion and Future Outlook

The choice of an E3 ligase ligand is a cornerstone of degrader design. (R)-3-aminopiperidine-2,6-dione HCl stands out not as a direct ligand, but as a supremely valuable and efficient starting point for the synthesis of CRBN-recruiting PROTACs. Ligands derived from this scaffold, such as pomalidomide and lenalidomide, offer advantages in terms of smaller size and favorable drug-like properties.[28] In contrast, VHL ligands, while often bulkier, can provide exceptional potency and selectivity, forming highly stable ternary complexes.[]

The decision between CRBN and VHL is not a matter of one being universally superior. Rather, it is a strategic choice based on a multi-parameter analysis including the nature of the target protein, the desired pharmacokinetic profile, and the tolerance for potential off-target effects. As the field of targeted protein degradation matures, the development of novel ligands for new E3 ligases will undoubtedly expand the therapeutic toolbox. However, the foundational principles of optimizing ternary complex formation and the robust, validated workflows for characterization outlined in this guide will remain critical for translating this exciting modality into transformative medicines.

References

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Taylor & Francis. Retrieved January 26, 2026, from [Link]

  • Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents. (n.d.).
  • General Protocol for Western Blotting - Bio-Rad. (n.d.). Retrieved January 26, 2026, from [Link]

  • Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing). (n.d.). Retrieved January 26, 2026, from [Link]

  • Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein–Barr Virus Lytic Cycle through Phosphoinositide 3-Kinase Signaling and Ikaros Expression - AACR Journals. (n.d.). Retrieved January 26, 2026, from [Link]

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate | ACS Chemical Biology - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development - eScholarship.org. (n.d.). Retrieved January 26, 2026, from [Link]

  • Pomalidomide-Based Homo-Protacs for the Chemical Knockdown of Cereblon | Blood | American Society of Hematology - ASH Publications. (n.d.). Retrieved January 26, 2026, from [Link]

  • Characterizing PROTAC ternary complex formation using Biacore SPR systems. (n.d.). Retrieved January 26, 2026, from [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers. (n.d.). Retrieved January 26, 2026, from [Link]

  • University of Dundee Mechanistic and Structural Features of PROTAC Ternary Complexes Casement, Ryan. (n.d.). Retrieved January 26, 2026, from [Link]

  • Full article: A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - Taylor & Francis. (n.d.). Retrieved January 26, 2026, from [Link]

  • Prototypical CRBN and VHL ligands and their respective physicochemical... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Review on VHL ligands – Ciulli Laboratory - University of Dundee. (n.d.). Retrieved January 26, 2026, from [Link]

  • Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation by Chelsi M - University of Wisconsin–Madison. (n.d.). Retrieved January 26, 2026, from [Link]

  • Targeted Protein Degradation - ICE Bioscience. (n.d.). Retrieved January 26, 2026, from [Link]

  • BRD4 PROTAC Characterization using SPR - Charnwood Discovery. (n.d.). Retrieved January 26, 2026, from [Link]

  • 241023 ligases - Janus Drug Discovery Consulting. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Ligands for Cereblon: 2017-2021 patent overview | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Role of Ternary Complex Formation and Ubiquitylation Assays in Early Protein Degrader Discovery - Nurix. (n.d.). Retrieved January 26, 2026, from [Link]

  • Characterising PROTAC ternary complex formation using SPR - o2h discovery website. (n.d.). Retrieved January 26, 2026, from [Link]

  • Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU. (n.d.). Retrieved January 26, 2026, from [Link]

  • Ten Tips for Successful Westerns 1. Avoid Protein Degradation 2. Prepare Your Samples Appropriately - 2BScientific. (n.d.). Retrieved January 26, 2026, from [Link]

  • Webinar - PROTACs and Their Application in Cancer Therapeutics - YouTube. (n.d.). Retrieved January 26, 2026, from [Link]

  • Screening assays. (A) Schematic depicting the TR‐FRET ternary complex... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Analysis of (R)-3-Amino-piperidine-2,6-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the procurement and validation of starting materials and key intermediates are critical first steps in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). (R)-3-Amino-piperidine-2,6-dione hydrochloride is a pivotal chiral building block, most notably in the synthesis of immunomodulatory drugs such as Lenalidomide and Pomalidomide. Its stereochemical purity is paramount, as the biological activity and safety profile of these drugs are often enantiomer-specific.

This guide provides an in-depth technical comparison of the analytical methodologies required to fully characterize this compound. We will delve into the causality behind experimental choices, present comparative data in a clear format, and provide detailed, field-proven protocols.

The Criticality of a Comprehensive Certificate of Analysis

A Certificate of Analysis (CoA) is more than a mere declaration of purity; it is a testament to the rigorous quality control measures employed by a supplier. When evaluating this compound from various sources, it is crucial to look beyond the headline purity figure and scrutinize the analytical techniques used to derive that value. A robust CoA should provide orthogonal methods to confirm identity, purity, and chiral integrity.

Below is a comparative summary of typical specifications one might encounter from different suppliers, which we will refer to as Supplier A (a premium provider) and Supplier B (a standard provider).

Parameter Supplier A Specification Supplier B Specification Significance & Scientific Rationale
Appearance White to Off-White Crystalline SolidLight Yellow PowderWhile color can be an initial indicator of purity, minor variations are not always indicative of significant impurities. Crystalline form suggests a higher degree of purification.
Identification by ¹H NMR Conforms to StructureConforms to StructureNuclear Magnetic Resonance (NMR) spectroscopy provides a detailed fingerprint of the molecule's structure, confirming the presence of the desired compound and the absence of major structural analogs.
Purity by HPLC ≥ 99.5%≥ 98.0%[1]High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment, separating the main compound from any non-volatile impurities. A higher percentage indicates a more refined product with fewer process-related or degradation impurities.
Enantiomeric Purity (e.e.) by Chiral HPLC ≥ 99.8%≥ 99.0%This is arguably the most critical parameter for this chiral intermediate. The enantiomeric excess (e.e.) determines the proportion of the desired (R)-enantiomer to the undesired (S)-enantiomer. The (S)-enantiomer can have different pharmacological or toxicological profiles.
Water Content (Karl Fischer) ≤ 0.5%≤ 1.0%The hydrochloride salt is hygroscopic. Excess water can affect the accuracy of weighing for subsequent reactions and potentially promote degradation.
Residual Solvents (GC-HS) Meets USP <467> RequirementsNot specifiedGas Chromatography-Headspace (GC-HS) analysis is crucial for identifying and quantifying residual solvents from the manufacturing process. These solvents can be toxic and may interfere with downstream chemistry.
Elemental Analysis Conforms to Theoretical Values (C, H, N, Cl)Not specifiedElemental analysis provides a fundamental confirmation of the compound's elemental composition, offering an orthogonal check on its identity and purity.
Mass Spectrometry (MS) Conforms to Molecular Weight (164.59 g/mol )[2]Conforms to Molecular WeightMass spectrometry confirms the molecular weight of the compound, providing further evidence of its identity.

The Analytical Workflow: A Deeper Dive

A comprehensive analysis of this compound involves a multi-faceted approach. The following diagram illustrates a logical workflow for the complete characterization of this key intermediate.

Analytical_Workflow cluster_0 Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Final Qualification Appearance Appearance Solubility Solubility Testing Appearance->Solubility NMR ¹H and ¹³C NMR Solubility->NMR MS Mass Spectrometry NMR->MS FTIR FTIR Spectroscopy MS->FTIR HPLC_Purity HPLC-UV (Purity) FTIR->HPLC_Purity Chiral_HPLC Chiral HPLC (e.e.) HPLC_Purity->Chiral_HPLC GC_HS GC-HS (Residual Solvents) Chiral_HPLC->GC_HS KF Karl Fischer (Water Content) GC_HS->KF CoA_Review Certificate of Analysis Review KF->CoA_Review

Caption: A comprehensive analytical workflow for the qualification of this compound.

Experimental Protocols: The How and Why

Here, we provide detailed, step-by-step methodologies for the key analytical experiments. The rationale behind the choice of specific conditions is explained to provide a deeper understanding of the analytical process.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC with UV detection is a robust and widely used method for separating and quantifying the main compound from its potential non-chiral impurities. The choice of a C18 column is standard for moderately polar compounds. The mobile phase composition is optimized to achieve good peak shape and resolution.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Enantiomeric Purity by Chiral HPLC with Derivatization

Rationale: The parent molecule lacks a strong chromophore, making direct UV detection for trace enantiomeric impurity challenging. Derivatization with a UV-active agent like benzoyl chloride introduces a chromophore, significantly enhancing detection sensitivity. A chiral stationary phase is then used to separate the derivatized diastereomers.

Derivatization_for_Chiral_HPLC Reactant (R)-3-Amino-piperidine-2,6-dione HCl (No strong chromophore) Product (R)-N-Benzoyl-3-amino-piperidine-2,6-dione (Enhanced UV detection) Reactant->Product Derivatization Reagent Benzoyl Chloride (UV-active derivatizing agent) Reagent->Product

Caption: Derivatization workflow to enhance UV detection for chiral HPLC analysis.

Protocol:

  • Derivatization:

    • Dissolve ~10 mg of this compound in 1 mL of a suitable organic solvent (e.g., dichloromethane).

    • Add a slight excess of a base (e.g., triethylamine) to neutralize the hydrochloride.

    • Add a molar excess of benzoyl chloride and stir at room temperature for 1-2 hours.

    • Quench the reaction with a small amount of methanol.

    • Evaporate the solvent and reconstitute in the mobile phase.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm, or a similar chiral column.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with a small amount of a modifier like diethylamine (0.1%) to improve peak shape.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Structural Confirmation by ¹H NMR Spectroscopy

Rationale: ¹H NMR provides unambiguous structural confirmation by mapping the proton environment within the molecule. The chemical shifts, splitting patterns, and integration of the peaks are unique to the compound's structure.

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Expected Chemical Shifts (δ, ppm):

    • ~11.1 (s, 1H, -NH-CO-): Imide proton.

    • ~8.5 (br s, 3H, -NH₃⁺): Protons of the ammonium group.

    • ~4.0 (m, 1H, -CH-NH₃⁺): Chiral proton.

    • ~2.8-2.6 (m, 2H, -CH₂-CO-): Methylene protons adjacent to the carbonyl.

    • ~2.2-2.0 (m, 2H, -CH₂-CH-): Methylene protons.

Comparison with Alternatives

The primary alternatives to this compound are its (S)-enantiomer and the racemic mixture. While the racemic mixture is simpler to synthesize and therefore less expensive, its use in stereospecific synthesis is highly inefficient, requiring a challenging chiral resolution step downstream.

The (S)-enantiomer is a crucial control compound in research settings to delineate the stereospecific effects of the final API. Analytically, the (S)-enantiomer is indistinguishable from the (R)-enantiomer by non-chiral methods like standard HPLC, NMR, and MS. The only definitive way to differentiate them and to determine the enantiomeric purity of the (R)-form is through chiral analysis, such as the chiral HPLC method described above or by measuring the specific optical rotation.

Compound Primary Use Key Analytical Differentiator
(R)-3-Amino-piperidine-2,6-dione HCl Chiral building block for Lenalidomide, PomalidomideChiral HPLC elution time, Specific optical rotation
(S)-3-Amino-piperidine-2,6-dione HCl Research control, Impurity standardChiral HPLC elution time, Opposite specific optical rotation
rac-3-Amino-piperidine-2,6-dione HCl Less common starting materialShows two peaks of equal area in chiral HPLC

Conclusion

References

  • PubChem. 3-Aminopiperidine-2,6-dione hydrochloride. [Link]

  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Google Patents. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • ResearchGate. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. [Link]

  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

Sources

alternative compounds to (R)-3-amino-piperidine-2,6-dione in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Alternative Compounds for (R)-3-amino-piperidine-2,6-dione in Synthesis

For decades, the (R)-3-amino-piperidine-2,6-dione, or glutarimide, moiety has been the cornerstone of a revolutionary class of therapeutics known as immunomodulatory imide drugs (IMiDs). Its central role in the structure of thalidomide, lenalidomide, and pomalidomide has cemented its importance in the treatment of multiple myeloma and other hematological cancers.[1][2] The discovery that this scaffold functions as a molecular glue, recruiting the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of specific target proteins, has further expanded its application into the burgeoning field of Targeted Protein Degradation (TPD).[1][3][4]

However, the reliance on this single chemical entity presents limitations. Challenges such as inherent chemical instability, particularly susceptibility to hydrolysis, and a desire to explore new chemical space to modulate CRBN activity and discover novel neosubstrates have driven the search for alternative compounds.[5] This guide provides a comparative analysis of emerging alternatives to the canonical (R)-3-amino-piperidine-2,6-dione, offering researchers and drug developers a technical overview of their synthesis, performance, and the strategic rationale for their implementation.

The Benchmark: Synthesis of 3-aminopiperidine-2,6-dione

Understanding the alternatives requires a firm grasp of the standard synthesis of the parent compound. The most common and scalable routes start from readily available L-glutamine or its protected derivatives. A typical modern synthesis avoids high-pressure hydrogenation, making it amenable to industrial production.[6]

A prevalent two-step method begins with commercially available Cbz-L-glutamine.[7] The protected glutamine is first cyclized using a coupling agent like N,N'-Carbonyldiimidazole (CDI) in a suitable solvent such as tetrahydrofuran (THF) to form the Cbz-protected aminoglutarimide. The subsequent step involves the removal of the Cbz protecting group via hydrogenolysis to yield the desired 3-aminopiperidine-2,6-dione, which is often isolated as a hydrochloride salt to improve stability and handling.[7]

Representative Experimental Protocol: Synthesis of 3-aminopiperidine-2,6-dione hydrochloride

Step 1: Synthesis of N-Cbz-3-amino-piperidine-2,6-dione

  • To a stirred solution of Cbz-L-glutamine (1 equivalent) in anhydrous THF, add N,N'-Carbonyldiimidazole (CDI) (1.1 equivalents).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Cbz-3-amino-piperidine-2,6-dione, which can be purified by recrystallization or chromatography.

Step 2: Synthesis of 3-aminopiperidine-2,6-dione hydrochloride

  • Dissolve the N-Cbz-3-amino-piperidine-2,6-dione (1 equivalent) from Step 1 in ethanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10% w/w).

  • Introduce a solution of hydrochloric acid (1.1 equivalents).

  • Stir the mixture under a hydrogen atmosphere (50-60 psi) for 2-6 hours until deprotection is complete.[7]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to precipitate the 3-aminopiperidine-2,6-dione hydrochloride salt.

Phenyl-Glutarimides (PGs): Enhancing Stability

A significant drawback of traditional IMiDs and the PROTACs derived from them is the hydrolytic instability of the glutarimide ring in aqueous environments like cell culture media and physiological fluids.[5] This degradation can significantly impact experimental results and therapeutic efficacy. To address this, researchers have developed Phenyl-Glutarimide (PG) analogues as novel, more stable CRBN binders.[5]

These compounds replace the endocyclic nitrogen of the glutarimide with a carbon atom, creating a more robust carbocyclic ring. The core idea is to maintain the key interactions with the CRBN binding pocket while improving the compound's chemical stability.

Performance and Experimental Data

Studies have shown that PG-based PROTACs retain high affinity for CRBN and exhibit significantly improved chemical stability compared to their IMiD-based counterparts. For instance, the PG-based BET degrader, 4c (SJ995973) , demonstrated remarkable potency, inhibiting the viability of MV4-11 human acute myeloid leukemia cells with an IC₅₀ of just 3 pM and inducing BRD4 degradation at a DC₅₀ of 0.87 nM.[5]

CompoundTargetCell LineIC₅₀ (viability)DC₅₀ (degradation)Chemical Stability
IMiD-based PROTACBETMV4-11Low nMLow nMProne to hydrolysis
PG PROTAC 4c BETMV4-113 pM0.87 nMIncreased stability

Table 1: Comparative performance of a Phenyl-Glutarimide (PG) based PROTAC against a traditional IMiD-based equivalent. Data synthesized from[5].

The Cyclimids: Degron-Inspired CRBN Binders

Another innovative approach moves away from direct analogy to thalidomide and instead draws inspiration from the natural degrons that CRBN recognizes. This has led to the development of "Cyclimids," which are C-terminal cyclic imide degrons that can serve as unique warheads for CRBN.[8] These ligands, such as XcQ and XcN, mimic the binding motif of natural CRBN substrates.[8][9]

The key advantage of this strategy is the potential for diverse binding affinities and potentially altered neosubstrate profiles compared to thalidomide-derived ligands. By engaging CRBN in a manner more akin to its endogenous substrates, Cyclimid-based degraders may offer new therapeutic opportunities.

Synthesis and Performance

The synthesis of Cyclimid-based degraders involves coupling a warhead that binds the protein of interest (e.g., JQ1 for BRD4) via a linker to the Cyclimid moiety. Experimental data shows that the choice of Cyclimid can have a profound impact on degradation efficiency. For example, a JQ1-FcN degrader showed efficient degradation of BRD4 at 100 nM, whereas a related thalidomide-based degrader, dBET6-cN, was ineffective even at 10 µM concentrations.[8] This highlights that the specific molecular context of the CRBN ligand is critical for potent degradation.

G cluster_0 Traditional IMiD-based PROTAC cluster_1 Alternative Binder-based PROTAC cluster_2 Cellular Machinery POI_Ligand1 Protein of Interest Ligand (e.g., JQ1) Linker1 Linker POI_Ligand1->Linker1 POI Target Protein (e.g., BRD4) POI_Ligand1->POI Binds Target Glutarimide (R)-3-amino-piperidine-2,6-dione (Thalidomide analog) Linker1->Glutarimide CRBN Cereblon (CRBN) E3 Ligase Glutarimide->CRBN Recruits CRBN POI_Ligand2 Protein of Interest Ligand (e.g., JQ1) Linker2 Linker POI_Ligand2->Linker2 POI_Ligand2->POI Binds Target Alternative Alternative Binder (e.g., Phenyl-Glutarimide or Cyclimid) Linker2->Alternative Alternative->CRBN Recruits CRBN Ub Ubiquitination CRBN->Ub POI->Ub Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation

Figure 1: Conceptual workflow comparing traditional and alternative CRBN-binding PROTACs.

N-(Hetero)aryl Glutarimides and Other Scaffolds

Beyond completely redesigning the core ring, significant efforts have been invested in modifying the point of attachment to the glutarimide, leading to classes like N-(Hetero)aryl glutarimides. These alternatives maintain the glutarimide moiety but explore different exit vectors for linker attachment in PROTAC design.[10] Traditional syntheses for these compounds often involved challenging alkylations with 3-bromopiperidine-2,6-dione, resulting in low yields.

Modern advancements, particularly in cross-coupling chemistry, have revolutionized access to these compounds. Optimized Buchwald-Hartwig C-N coupling protocols now allow for the efficient synthesis of a wide array of N-(Hetero)aryl glutarimides. High-throughput screening of ligands, bases, and solvents has identified optimal conditions, such as using BrettPhos or RuPhos as ligands and LiHMDS as a base, enabling the coupling of various aryl halides with the unprotected glutarimide.[10]

This strategy expands the available chemical space for PROTACs, potentially minimizing off-target effects associated with the phthalimide moiety of traditional IMiDs, such as the degradation of unintended neosubstrates like Aiolos and Ikaros.[10]

Synthesis_Comparison cluster_A Route A: Traditional IMiD Synthesis cluster_B Route B: N-(Hetero)aryl Glutarimide Synthesis cluster_C PROTAC Assembly A1 L-Glutamine A2 3-aminopiperidine- 2,6-dione HCl A1->A2 Cyclization & Deprotection A4 Final IMiD (e.g., Lenalidomide) A2->A4 A3 Phthalic Anhydride Derivative A3->A4 Condensation C2 Final PROTAC A4->C2 B1 3-aminopiperidine- 2,6-dione B3 N-(Hetero)aryl Glutarimide B1->B3 B2 (Hetero)aryl Halide B2->B3 Buchwald-Hartwig C-N Coupling B3->C2 Coupling C1 Linker + POI Ligand C1->C2

Figure 2: High-level comparison of synthetic logic for IMiDs vs. N-(Hetero)aryl Glutarimides.

Conclusion and Future Outlook

The landscape of CRBN-mediated targeted protein degradation is rapidly evolving beyond the foundational (R)-3-amino-piperidine-2,6-dione scaffold. While this moiety remains a powerful and validated tool, the development of alternatives like Phenyl-Glutarimides, Cyclimids, and diverse N-(Hetero)aryl glutarimides offers compelling advantages. These new compounds provide pathways to enhanced chemical stability, potentially novel neosubstrate profiles, and a broader intellectual property landscape.

For researchers and drug developers, the choice of a CRBN-recruiting moiety is no longer monolithic. It is a strategic decision based on the desired properties of the final molecule, including stability, potency, and selectivity. The continued exploration of new chemical matter that can hijack the cell's protein disposal machinery promises to unlock new therapeutic modalities for a wide range of diseases previously considered "undruggable."[3]

References

  • CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents.
  • Development of Analogs of Thalidomide - Encyclopedia.pub. Available at: [Link]

  • Thalidomide - Wikipedia. Available at: [Link]

  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - ResearchGate. Available at: [Link]

  • CN106957299B - Preparation method of lenalidomide - Google Patents.
  • The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC. Available at: [Link]

  • Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC - NIH. Available at: [Link]

  • A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening - NIH. Available at: [Link]

  • Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity | Request PDF - ResearchGate. Available at: [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Available at: [Link]

  • Immunomodulatory assays to study structure-activity relationships of thalidomide - PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Publishing. Available at: [Link]

  • EP3623366A1 - Novel piperidine-2,6-dione derivative and use thereof - Google Patents.
  • The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - SciSpace. Available at: [Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Publishing. Available at: [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC - NIH. Available at: [Link]

  • How to systematically discover novel molecular glues - Drug Discovery News. Available at: [Link]

  • E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - ACS Publications. Available at: [Link]

  • WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents.
  • Alternative synthesis of lenalidomide - ResearchGate. Available at: [Link]

  • Cereblon E3 ligase modulator - Wikipedia. Available at: [Link]

  • Discovery of E3 Ligase Ligands for Target Protein Degradation - MDPI. Available at: [Link]

  • Full article: Replacing the phthalimide core in thalidomide with benzotriazole. Available at: [Link]

  • Discovery of the target for immunomodulatory drugs (IMiDs) | Request PDF - ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs - NIH. Available at: [Link]

  • METHOD FOR PREPARING LENALIDOMIDE - European Patent Office - EP 3789385 A1. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]

  • Small-molecule degron mimetics for targeted protein degradation - ResearchGate. Available at: [Link]

  • Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure-Degradation Relationships - PubMed. Available at: [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers. Available at: [Link]

  • Molecular Glues and Molecular Glue Degraders: Mechanisms, Design, and Therapeutic Applications - Warwick Evans Publishing. Available at: [Link]

  • De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC - PubMed Central. Available at: [Link]

  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • WO2011018101A1 - Lenalidomide salts - Google Patents.
  • Targeted Protein Degradation by Small Molecules - PMC - NIH. Available at: [Link]

  • What are Immunomodulatory drugs (IMiDs) and how do they work? #myeloma - YouTube. Available at: [Link]

  • US20080064876A1 - Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione - Google Patents.
  • Pathways that are modulated by immunomodulatory imide drugs (IMiDs)... - ResearchGate. Available at: [Link]

  • Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine - PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Pharmacological Dichotomy of (S)- and (R)-Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development, the concept of chirality is not merely a nuance of stereochemistry but a fundamental pillar influencing a compound's entire pharmacological profile. The differential interaction of enantiomers—non-superimposable mirror-image molecules—with the inherently chiral environment of the human body can lead to profound variations in efficacy, metabolism, and toxicity. This guide provides an in-depth comparison of the pharmacological profiles of (S)- and (R)-enantiomers, supported by experimental data and detailed methodologies, to empower researchers to make informed decisions in chiral drug development. As mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA), a thorough understanding and characterization of individual stereoisomers are paramount.[1][2]

The Foundation of Stereoselectivity: Why Enantiomers Behave Differently

Biological systems, from enzymes to receptors, are composed of chiral building blocks such as L-amino acids and D-sugars. This inherent chirality creates a stereospecific environment where the three-dimensional arrangement of a drug molecule dictates its interaction with its biological target.[3] This is often described by the "three-point attachment" model, where one enantiomer can achieve a more optimal binding orientation with a receptor or enzyme active site compared to its mirror image. This difference in binding affinity is a primary driver of the observed pharmacological disparities between enantiomers.

Core Pharmacological and Pharmacokinetic Differences: A Comparative Analysis

The pharmacological journey of a chiral drug is often a tale of two enantiomers, each with its own distinct narrative of absorption, distribution, metabolism, excretion (ADME), and pharmacodynamic effect. These differences can be broadly categorized as follows:

  • Pharmacodynamics (Target Interaction): One enantiomer, termed the eutomer , is typically responsible for the desired therapeutic effect, while the other, the distomer , may be less active, inactive, or even contribute to adverse effects.[4]

  • Pharmacokinetics (ADME): Enantiomers can exhibit stereoselective metabolism, where enzymes preferentially metabolize one isomer over the other, leading to different plasma concentrations and durations of action.[5]

  • Toxicology: In some cases, the toxicity of a racemic drug is primarily associated with one of the enantiomers.[6]

To illustrate these critical differences, we will examine the pharmacological profiles of two well-characterized chiral drugs: the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the selective serotonin reuptake inhibitor (SSRI) Citalopram .

Comparative Data Summary
DrugEnantiomerPrimary Pharmacological ActivityKey Pharmacokinetic/Toxicological Feature
Ibuprofen (S)-(+)-IbuprofenInhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory and analgesic effects.[7]More potent inhibitor of COX enzymes.
(R)-(-)-IbuprofenLargely inactive as a COX inhibitor.Undergoes unidirectional metabolic inversion to (S)-Ibuprofen in vivo.[7]
Citalopram (S)-(+)-Citalopram (Escitalopram)Potent and selective inhibition of the serotonin transporter (SERT).[8]Responsible for the antidepressant effects.[8]
(R)-(-)-CitalopramWeak inhibitor of SERT.May counteract the therapeutic effects of the (S)-enantiomer.[8][9]

Experimental Workflows for Differentiating Enantiomers

A robust evaluation of the pharmacological differences between enantiomers necessitates a suite of specialized experimental techniques. The following sections detail the methodologies for chiral separation, receptor binding affinity determination, and in vitro metabolic stability assessment.

Chiral Separation: Isolating the Enantiomers

The foundational step in characterizing enantiomers is their physical separation from a racemic mixture. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this purpose.[10]

  • Column Selection:

    • Begin with polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) as they are versatile and effective for a wide range of compounds.

    • If separation is not achieved, consider protein-based CSPs (e.g., α1-acid glycoprotein (AGP)) or macrocyclic glycopeptide-based CSPs.[11]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of hexane/isopropanol or hexane/ethanol. Vary the alcohol percentage to optimize resolution.

    • Reversed Phase: Use a mobile phase of acetonitrile or methanol with an aqueous buffer (e.g., phosphate or acetate). Adjust the pH of the buffer, as it can significantly impact the ionization state of the analyte and its interaction with the CSP.

    • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape and resolution.

  • Optimization:

    • Flow Rate: Adjust the flow rate to balance analysis time and resolution. A typical starting point is 1 mL/min.[11]

    • Temperature: Vary the column temperature. Lower temperatures often improve enantioselectivity but can increase backpressure.

  • Detection:

    • Use a UV detector at a wavelength where the analyte has maximum absorbance.[11]

  • Validation:

    • Validate the final method for linearity, precision, accuracy, and robustness according to ICH guidelines.

Diagram: Chiral HPLC Separation Workflow

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis Racemic_Mixture Racemic Mixture Injector Injector Racemic_Mixture->Injector CSP_Column Chiral Stationary Phase Column Injector->CSP_Column Mobile Phase Detector UV Detector CSP_Column->Detector Chromatogram Chromatogram Detector->Chromatogram Separated_Enantiomers Quantified (S)- and (R)-Enantiomers Chromatogram->Separated_Enantiomers

Caption: Workflow for the separation of enantiomers using chiral HPLC.

Receptor Binding Affinity: Quantifying Target Interaction

Radioligand binding assays are a powerful tool to determine the affinity (Kd or Ki) of each enantiomer for its biological target.[12][13] Competition binding assays, where the unlabeled enantiomers compete with a radiolabeled ligand for binding to the receptor, are commonly employed.

  • Receptor Preparation:

    • Prepare cell membranes expressing the target receptor (e.g., from a stable cell line or tissue homogenate).[14]

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Radioligand Selection and Saturation Binding:

    • Choose a high-affinity, commercially available radioligand for the target receptor.

    • Perform a saturation binding experiment with increasing concentrations of the radioligand to determine its equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • Competition Binding Assay:

    • Incubate a fixed concentration of the radioligand (typically at or below its Kd) with the receptor preparation in the presence of increasing concentrations of the unlabeled (S)- and (R)-enantiomers.

    • Incubations should be carried out in a suitable binding buffer at a constant temperature until equilibrium is reached.[14]

  • Separation of Bound and Free Radioligand:

    • Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.[14]

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the specific binding of the radioligand as a function of the logarithm of the competitor (enantiomer) concentration.

    • Fit the data to a one-site competition model to determine the IC50 value for each enantiomer.

    • Calculate the inhibitor constant (Ki) for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Stereoselective Receptor Binding

G cluster_receptor Receptor Binding Site cluster_enantiomers Enantiomers cluster_effects Pharmacological Effect Receptor Receptor Therapeutic_Effect Therapeutic Effect Receptor->Therapeutic_Effect Signal Transduction No_Effect Minimal or No Effect S_Enantiomer (S)-Enantiomer (Eutomer) S_Enantiomer->Receptor High Affinity Binding R_Enantiomer (R)-Enantiomer (Distomer) R_Enantiomer->Receptor Low Affinity Binding

Caption: Differential binding of enantiomers to a chiral receptor.

In Vitro Metabolic Stability: Assessing Stereoselective Metabolism

Metabolic stability assays using liver microsomes or hepatocytes are crucial for predicting the in vivo clearance of a drug and identifying potential stereoselective metabolism.[5][15]

  • Incubation Preparation:

    • Prepare an incubation mixture containing human liver microsomes, NADPH (as a cofactor for cytochrome P450 enzymes), and a phosphate buffer in a 96-well plate.

    • Pre-incubate the mixture at 37°C.

  • Initiation of Reaction:

    • Add the (S)- and (R)-enantiomers (at a final concentration typically 1 µM) to separate wells to initiate the metabolic reaction.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent enantiomer at each time point.[16][17]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent enantiomer remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Diagram: Stereoselective Metabolism Pathway

G cluster_enantiomers Parent Drug Enantiomers cluster_enzymes Metabolizing Enzymes (e.g., CYPs) cluster_metabolites Metabolites cluster_clearance Systemic Clearance S_Enantiomer (S)-Enantiomer Enzyme Enzyme S_Enantiomer->Enzyme Fast Metabolism R_Enantiomer (R)-Enantiomer R_Enantiomer->Enzyme Slow Metabolism S_Metabolite (S)-Metabolite Enzyme->S_Metabolite R_Metabolite (R)-Metabolite Enzyme->R_Metabolite S_Clearance Rapid Clearance S_Metabolite->S_Clearance R_Clearance Slow Clearance R_Metabolite->R_Clearance

Sources

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling (R)-3-Amino-piperidine-2,6-dione hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in drug development and scientific research, the safe handling of chemical compounds is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for (R)-3-Amino-piperidine-2,6-dione hydrochloride (CAS No. 269055-63-4), a compound that requires careful management due to its potential health hazards. This document moves beyond a simple checklist to offer a comprehensive safety framework, ensuring both personal safety and data integrity.

Understanding the Risks: Hazard Profile of this compound

This compound is classified as a hazardous substance. According to safety data sheets (SDS), it is harmful if swallowed, in contact with skin, or inhaled.[1][2] The compound is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[2][3] Therefore, a multi-faceted approach to personal protection is necessary to mitigate these risks effectively.

Core Principles of Protection: A Multi-Layered PPE Strategy

A robust PPE strategy for handling this compound involves a combination of engineering controls, administrative controls, and the correct use of personal protective equipment. The primary goal is to prevent all personal contact with the substance, including inhalation of dust particles.[1][4]

Engineering and Administrative Controls

Before any handling of this compound, ensure that appropriate engineering controls are in place. This includes working in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the concentration of airborne particles.[3][5] Administrative controls, such as establishing clear standard operating procedures (SOPs) and providing thorough training for all personnel, are also critical first lines of defense.

Recommended Personal Protective Equipment

The following table summarizes the essential PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side-shields or chemical splash goggles. A face shield is recommended if there is a significant risk of dust generation.[3]Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[5]Laboratory coat.A NIOSH-approved particulate respirator (e.g., N95) is recommended, especially when handling larger quantities or if dust is generated.[5]
Solution Preparation and Handling Chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Not typically required if performed in a properly functioning chemical fume hood.
Accidental Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant apron or coveralls over a lab coat.A NIOSH-approved particulate respirator is essential.[1][4]

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don gloves, pulling the cuffs over the sleeves of the lab coat.

Doffing Procedure:
  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.

  • Gown/Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye and Face Protection: Remove eye and face protection.

  • Respirator (if required): Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.

PPE Selection Logic

The choice of PPE should always be guided by a risk assessment of the specific procedure being performed. The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling This compound Assess_Dust Potential for Dust Generation? Start->Assess_Dust Resp Add Particulate Respirator (N95) Assess_Dust->Resp Yes No_Resp Standard Ventilation (Fume Hood) Assess_Dust->No_Resp No Assess_Splash Potential for Liquid Splash? Goggles Wear Chemical Splash Goggles Assess_Splash->Goggles Yes Glasses Wear Safety Glasses with Side-Shields Assess_Splash->Glasses No Resp->Assess_Splash No_Resp->Assess_Splash Gloves_Coat Standard PPE: - Lab Coat - Nitrile Gloves Goggles->Gloves_Coat Glasses->Gloves_Coat

Caption: Decision workflow for PPE selection based on procedural risks.

Spill and Disposal Management

In the event of a spill, immediately evacuate the area and alert others.[1] Don the appropriate PPE as outlined for spill cleanup before attempting to clean. For dry spills, avoid generating dust.[4] Use a dry cleanup procedure such as carefully sweeping or vacuuming (with a HEPA-filtered vacuum) and place the material in a sealed, labeled container for disposal.[1][4]

All waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][4] Do not dispose of this material in standard laboratory trash or down the drain.

By adhering to these guidelines, researchers can create a safer laboratory environment and ensure the responsible handling of this compound from receipt to disposal.

References

  • Capot Chemical. (2026-01-21). MSDS of this compound. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Amino-piperidine-2,6-dione hydrochloride
Reactant of Route 2
(R)-3-Amino-piperidine-2,6-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.